Monolaurin
Description
RN given refers to cpd with unspecified monolaurin locant
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWANIATODDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041275 | |
| Record name | 1-Monolaurin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142-18-7, 27215-38-9, 67701-26-2 | |
| Record name | 1-Monolaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glyceryl monolaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monolaurin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C12-18 | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl laurate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16635 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C12-18 | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monolaurin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerides, C12-18 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lauric acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Monolaurin Against Enveloped Viruses
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Monolaurin, the monoglyceride of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk, recognized for its broad-spectrum antimicrobial properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its antiviral activity, with a primary focus on enveloped viruses. The core mechanism involves the disruption and disintegration of the viral lipid envelope, a process driven by this compound's amphiphilic nature.[2][3][4] Additionally, this compound has been shown to interfere with multiple stages of the viral lifecycle, including host-cell binding, entry, and late-stage assembly and maturation.[2][5][6] It also exhibits immunomodulatory effects, influencing host-cell signaling pathways and cytokine responses.[7][8] This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for assessing antiviral efficacy, and provides visual diagrams of the key mechanisms and workflows to support further research and development in this area.
Core Mechanism of Action: Viral Envelope Disruption
The primary and most well-documented mechanism of this compound's antiviral action is the physical disruption of the viral envelope.[9][10] Enveloped viruses are surrounded by a lipid bilayer derived from the host cell, which is crucial for their stability, infectivity, and entry into new host cells.[6][11]
This compound (also known as glycerol monolaurate or GML) is an amphiphilic molecule, possessing a polar glycerol head and a non-polar 12-carbon lauric acid tail.[8] This structure allows it to readily insert itself into the lipid bilayer of the viral envelope.[7][12] The integration of this compound molecules into the membrane is believed to destabilize its structure in several ways:
-
Increased Fluidity and Permeability: The insertion of the fatty acid chains perturbs the tightly packed phospholipid arrangement, increasing the fluidity and permeability of the membrane.[13]
-
Membrane Solubilization: At sufficient concentrations, this compound acts like a surfactant, solubilizing the lipids and phospholipids in the envelope, which leads to the complete disintegration of the protective membrane.[3][6][11]
This destruction of the viral envelope exposes the viral nucleocapsid to the external environment, leading to the inactivation of the virus and rendering it non-infectious.[4][6] This physical mode of action is advantageous as it is less likely to lead to the development of viral resistance compared to mechanisms that target specific viral enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound and RNA Enveloped Viruses: A Research Review — this compound and More [monolaurinandmore.com]
- 7. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Dietary Inclusion of Alpha-Monolaurin on the Growth Performance, Lipid Peroxidation, and Immunity Response in Broilers | MDPI [mdpi.com]
- 9. This compound Anti-Viral Benefits for Enhanced Protection [totalhealthcentervb.com]
- 10. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Enveloped RNA and DNA Viruses — this compound and More [monolaurinandmore.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.websites.hibu.com [cdn.websites.hibu.com]
Elucidation of Monolaurin's Antibacterial Activity on Gram-Positive Bacteria: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Monolaurin, a monoester formed from lauric acid, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's bactericidal and bacteriostatic effects. The primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. Furthermore, this compound has been shown to interfere with critical signaling pathways, including those involved in virulence factor production, thereby attenuating bacterial pathogenicity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed mechanisms and affected signaling pathways to facilitate a comprehensive understanding for research and development applications.
Core Antibacterial Mechanisms of this compound
This compound exerts its antibacterial effects through a multi-faceted approach, primarily targeting the bacterial cell envelope and interfering with essential cellular processes.
Disruption of the Bacterial Cell Membrane
The principal mechanism of this compound's antibacterial activity is the physical disruption of the Gram-positive bacterial cell membrane.[1][2][3][4] Being amphipathic, this compound integrates into the lipid bilayer of the bacterial cell membrane.[2] This integration disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis and death.[1][3] Scanning electron microscopy has visually confirmed morphological changes in bacteria such as Staphylococcus aureus after treatment with this compound, showing cell elongation and swelling of the outer membrane.[5]
Interference with Signal Transduction
Beyond direct membrane damage, this compound interferes with bacterial signal transduction pathways, which are crucial for coordinating gene expression, including the production of virulence factors.[6][7][8][9][10] This interference can occur at concentrations lower than those required for bactericidal activity. Studies have shown that glycerol monolaurate (GML) can block the induction of β-lactamase and the production of various staphylococcal exoproteins, such as toxic shock syndrome toxin-1 (TSST-1), by inhibiting signal transduction at the transcriptional level.[7][9]
One of the key signaling systems affected is the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus. While this compound does not appear to act directly through the agr system by inhibiting RNAIII synthesis, it is proposed to affect uncharacterized signal transduction pathways that regulate exoprotein production.[6] This disruption of signaling prevents the coordinated expression of toxins and other virulence factors, thereby reducing the pathogenicity of the bacteria.
Quantitative Data on Antibacterial Activity
The following tables summarize the quantitative data from various studies on the antibacterial efficacy of this compound against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-sensitive S. aureus (MSSA) | 500 - 1000 | [5] |
| Methicillin-resistant S. aureus (MRSA) | 250 - 2000 | [5] | |
| Antimicrobial-resistant clinical isolates | 2 | [11] | |
| Staphylococcus epidermidis | Clinical isolates | >1000 | [12][13][14] |
Table 2: Biofilm Inhibition by this compound
| Bacterial Species | Biofilm Assay | Concentration | Effect | Reference(s) |
| Staphylococcus aureus (MRSA) | Inhibition of biofilm formation | IC₅₀: 203.6 µg/mL | Significant reduction in biofilm development | [15] |
| Eradication of pre-formed biofilm | IC₅₀: 379.3 µg/mL | Effective in eradicating established biofilms | [15] | |
| Staphylococcus epidermidis | Inhibition of biofilm formation | BIC₅₀: 26.669 µg/mL, BIC₈₀: 168.688 µg/mL | Inhibits biofilm formation | [12] |
| Eradication of pre-formed biofilm | BEC₅₀: 322.504 µg/mL, BEC₈₀: 1338.681 µg/mL | Eradicates established biofilms | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The agar dilution method is a common technique for this determination.
Protocol: Agar Dilution Method
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a known concentration.
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a different, twofold serial dilution of this compound. Ensure the final solvent concentration is not inhibitory to bacterial growth. A control plate with no this compound should also be prepared.
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Biofilm Formation and Inhibition Assay
The crystal violet assay is a widely used method to quantify biofilm formation and to assess the inhibitory effect of antimicrobial agents.
Protocol: Crystal Violet Biofilm Assay
-
Bacterial Culture and Inoculation: Grow the test bacterium overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute the culture and add 200 µL to each well of a 96-well flat-bottom microtiter plate. For inhibition assays, add varying concentrations of this compound to the wells along with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Remove the methanol and add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and adjust the concentration to approximately 5 x 10⁵ CFU/mL in a suitable broth.
-
Exposure to this compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. A growth control without this compound should be included.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Visualizations of Mechanisms and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of this compound's action and its interference with bacterial signaling.
Caption: this compound's primary mechanism of action: disruption of the bacterial cell membrane.
Caption: this compound's interference with a generic bacterial signal transduction pathway.
Caption: Postulated interference of this compound with the S. aureus Agr quorum-sensing system.
Conclusion
This compound exhibits potent antibacterial activity against Gram-positive bacteria through a dual mechanism of direct cell membrane disruption and interference with critical signal transduction pathways. The quantitative data consistently demonstrate its efficacy in inhibiting bacterial growth and biofilm formation. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and evaluation of this compound and its derivatives. The visualizations of its mechanisms of action provide a clear conceptual understanding for researchers. Further elucidation of the specific molecular targets within bacterial signaling cascades will be a key area for future research, potentially unlocking the full therapeutic potential of this promising natural antimicrobial agent.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. wellnessresources.com [wellnessresources.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Glycerol monolaurate inhibits the production of beta-lactamase, toxic shock toxin-1, and other staphylococcal exoproteins by interfering with signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equivalence of lauric acid and glycerol monolaurate as inhibitors of signal transduction in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound inhibits antibiotic-resistant Staphylococcus aureus in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Properties of Monolaurin Against Candida albicans: A Technical Guide
Abstract
Candida albicans is a significant opportunistic fungal pathogen in humans, responsible for a wide range of infections from superficial mucosal candidiasis to life-threatening systemic diseases.[1] The increasing prevalence of antifungal resistance and the limited arsenal of effective drugs necessitate the exploration of novel therapeutic agents.[1][2] Monolaurin (glycerol monolaurate), a monoglyceride derived from lauric acid found in natural sources like coconut oil, has demonstrated considerable antimicrobial properties.[2][3] This document provides a comprehensive technical overview of the antifungal activity of this compound against C. albicans, focusing on its efficacy, proposed mechanisms of action, and the experimental methodologies used for its evaluation.
Quantitative Efficacy of this compound
The antifungal activity of this compound has been quantified through various in vitro and in vivo studies. The primary metrics for its efficacy are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
In Vitro Susceptibility Testing
Studies have established that this compound exhibits potent antifungal activity against planktonic C. albicans, including strains resistant to conventional antifungals like fluconazole.[1]
Table 1: MIC and MFC of this compound against Candida albicans
| C. albicans Strain | This compound MIC (µM) | This compound MFC (µM) | Comparator: Fluconazole MIC (µM) | Comparator: Fluconazole MFC (µM) | Reference |
|---|---|---|---|---|---|
| MYA-2876 (ATCC SC5314) | 62.5 - 125 | 125 - 250 | 32.2 | 100 | [1][2] |
| 96901 (Fluconazole-resistant) | 62.5 - 125 | 125 - 250 | >100 | >100 |[1] |
Activity Against Candida albicans Biofilms
C. albicans biofilms present a significant clinical challenge due to their inherent resistance to antifungal agents.[4] this compound has shown significant efficacy in disrupting and eradicating established biofilms.
Table 2: Efficacy of this compound against Pre-formed C. albicans Biofilms
| C. albicans Strain | This compound Concentration (µM) | Outcome | Reference |
|---|---|---|---|
| MYA-2876 | 1,250 (10x MIC) | Significant reduction (p < 0.05) in fungal load (Log CFU/ml) compared to control. | [1][5] |
| MYA-2876 | 2,500 (20x MIC) | Significant reduction (p < 0.05) in fungal load (Log CFU/ml) compared to control. |[1][5] |
Mechanisms of Antifungal Action
This compound exerts its antifungal effect through a multi-targeted approach, primarily involving the disruption of the fungal cell membrane, which leads to subsequent cellular events.
Primary Mechanism: Cell Membrane Disruption
The principal mechanism of action for this compound is its ability to compromise the lipid bilayer of the microbial cell membrane.[3][6] As a surfactant-like molecule, it integrates into the fungal membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[3][7]
Caption: Proposed mechanism of this compound-induced cell membrane disruption in C. albicans.
Induction of Apoptosis
Beyond direct membrane damage, evidence suggests this compound can induce apoptosis, or programmed cell death, in C. albicans. This process involves the production of reactive oxygen species (ROS), which cause oxidative damage to mitochondria and other cellular components, ultimately activating caspase-like enzymes that execute the apoptotic cascade.[8][9]
Caption: Simplified representation of a potential apoptosis pathway in C. albicans.
Inhibition of Virulence Factors
This compound also interferes with key virulence factors of C. albicans.
-
Biofilm Formation: By inhibiting initial adherence and disrupting mature structures, this compound effectively counters biofilm development.[1][10]
-
Hyphal Formation: The yeast-to-hypha transition is critical for tissue invasion.[11] Antifungal agents often target the signaling pathways that control this morphological switch, such as the Ras1-cAMP-PKA pathway. This compound's ability to disrupt biofilms, which are rich in hyphal forms, suggests it may interfere with this process.
Caption: The Ras1-cAMP-PKA pathway, a key regulator of C. albicans hyphal formation.
Experimental Protocols
The following sections detail the methodologies employed to assess the antifungal properties of this compound.
Protocol: Determination of MIC and MFC
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method.[12]
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/ml).
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final working inoculum of 0.5-2.5 x 10³ CFU/ml.[13]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute in RPMI-1640 medium.
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 3.9–2,000 µM).[1]
-
Include a positive control (e.g., fluconazole), a growth control (no drug), and a sterility control (no inoculum).
-
-
Incubation & Reading:
-
Add 100 µl of the standardized inoculum to each well containing 100 µl of the drug dilution.
-
Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) visible inhibition of growth compared to the drug-free growth control.[1]
-
-
MFC Determination:
-
Take a 20 µl aliquot from each well that showed complete growth inhibition (at and above the MIC).
-
Subculture these aliquots onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24 hours.
-
MFC Determination: The MFC is the lowest drug concentration that results in no visible fungal growth on the agar plate, corresponding to a ≥99.9% kill rate.[1]
-
Caption: Experimental workflow for determining Minimum Inhibitory (MIC) and Fungicidal (MFC) Concentrations.
Protocol: In Vitro Biofilm Eradication Assay
-
Biofilm Formation:
-
Dispense a standardized C. albicans suspension (1 x 10⁷ CFU/ml in RPMI-1640) into the wells of a flat-bottom 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.
-
-
Antifungal Treatment:
-
Quantification of Viable Cells:
-
After treatment, wash the wells again with PBS.
-
Add fresh PBS to each well and vigorously scrape the bottom surface to dislodge the biofilm.
-
Serially dilute the resulting cell suspensions in PBS.
-
Plate the dilutions onto Sabouraud Dextrose Agar and incubate for 24-48 hours.
-
Count the resulting colonies to determine the number of viable cells (CFU/ml). The results are often expressed as Log(CFU/ml) for comparison.[1]
-
Protocol: In Vivo Murine Model of Oral Candidiasis
This protocol provides a method to evaluate the in vivo efficacy of this compound.[14][15]
-
Animal Model & Immunosuppression:
-
Infection:
-
Treatment:
-
Assessment of Fungal Burden:
-
Bioluminescence Imaging: If using a luciferase-expressing strain, image the mice daily using an In Vivo Imaging System (IVIS) to quantify the total photon flux, which correlates with fungal load.[14]
-
Ex Vivo Analysis: At the end of the treatment period, euthanize the mice, excise the tongues, and homogenize the tissue. Perform serial dilutions and plate the homogenate on selective agar to determine the fungal burden (CFU/gram of tissue).[14][16]
-
Conclusion and Future Directions
This compound demonstrates robust fungicidal activity against Candida albicans, effective against both planktonic cells and tenacious biofilms.[1] Its primary mechanism involves the lethal disruption of the fungal cell membrane, with potential secondary actions including the induction of apoptosis and inhibition of key virulence factors.[3][7] The quantitative data and detailed protocols presented herein underscore its potential as a novel therapeutic agent.
Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound within C. albicans. Further investigation into its synergistic effects with conventional antifungal drugs could pave the way for potent combination therapies, potentially reducing required dosages and mitigating the development of resistance.[4] Clinical trials are warranted to translate these promising preclinical findings into effective treatments for oral and other forms of candidiasis.[16]
References
- 1. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms [agris.fao.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. This compound and Candidiasis — this compound and More [monolaurinandmore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How this compound Helps Candida – Big Time! [ppt-health.com]
- 8. journals.plos.org [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound: Why Supplement with this Natural Antimicrobial? | Wellness Hub [iherb.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Antifungal Activity of this compound against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Antifungal Activity of this compound Against Candida albicans In vivo IADR Abstract Archives [iadr.abstractarchives.com]
A Technical Guide to the Natural Sources and Extraction of Monolaurin from Coconut Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of monolaurin, focusing on its natural origins and the methodologies for its extraction and synthesis from coconut oil. It details various chemical and enzymatic protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key processes and pathways to support research and development efforts.
Introduction to this compound
This compound, also known as glycerol monolaurate (GML), is the monoester formed from glycerol and lauric acid.[1][2] It is a compound that has garnered significant interest for its potent antimicrobial properties, demonstrating efficacy against a broad spectrum of bacteria, viruses, and fungi.[3][4][5] this compound is naturally found in human breast milk and is also a byproduct of coconut fat.[1][6][7] Its primary mechanism of antimicrobial action involves disrupting the lipid membranes of microorganisms, which leads to the inhibition of their growth and can prevent infections.[3][5][8] In the context of drug development, this compound is being investigated as a potential alternative or adjunct to traditional antibiotics, particularly in an era of growing antibiotic resistance.[1]
Natural Sources of Lauric Acid: The Precursor to this compound
While this compound itself is not abundant in nature for direct extraction, its precursor, lauric acid (a 12-carbon medium-chain fatty acid), is plentiful. The richest natural source of lauric acid is coconut oil.[1][6] The human body can convert lauric acid into this compound through enzymatic processes after ingestion, although the precise conversion rates are not well-defined.[1] Other notable, though less concentrated, sources include palm kernel oil and human breast milk.[3][6]
Table 1: Lauric Acid Content in Major Natural Sources
| Natural Source | Average Lauric Acid Content (%) | Reference |
| Coconut Oil | 45% - 53% | [5][9][10] |
| Palm Kernel Oil | 40% - 45% | [6] |
| Human Breast Milk | Substantial, critical for infant immunity | [6][7] |
Synthesis and Extraction of this compound from Coconut Oil
This compound is commercially produced through the synthesis from lauric acid (derived from coconut oil) and glycerol, rather than by direct extraction. The primary methods include chemical catalysis (direct esterification) and enzymatic processes (enzymatic esterification, glycerolysis, and ethanolysis). These methods aim to selectively produce the monoester while minimizing the formation of di- and tri-glyceride byproducts.
Chemical Synthesis: Direct Esterification
Direct esterification is a common method for synthesizing this compound by reacting lauric acid with glycerol at elevated temperatures, typically in the presence of an acid catalyst.[9] While effective, this method can produce byproducts like dilaurin and trilaurin, necessitating purification steps.
This protocol is adapted from the methodology described by Nitbani et al. (2018).[9]
-
Reactant Preparation: Combine lauric acid and glycerol in a 1:1 molar ratio in a reaction vessel.
-
Catalyst Addition: Add p-Toluenesulfonic acid (pTSA) catalyst. The amount can be varied (e.g., 2.5%, 5.0%, or 7.5% w/w of lauric acid) to optimize the yield.
-
Reaction: Heat the mixture to 130°C and maintain for 6 hours with continuous stirring. The reaction is conducted in a solvent-free system.
-
Work-up: After cooling, dissolve the product mixture in ethyl acetate.
-
Purification (Liquid-Liquid Extraction):
-
Wash the organic layer with a base solution (e.g., sodium bicarbonate solution) until the pH of the organic layer is neutral. This step removes the acid catalyst.
-
To isolate this compound, perform a liquid-liquid extraction using a hydroalcoholic solution (e.g., ethanol:water = 8:2). The volume of the hydroalcoholic solution should be approximately 10 times the volume of the crude product layer.
-
Extract the resulting mixture three times with n-hexane to remove unreacted lauric acid and other nonpolar byproducts, leaving purified this compound in the hydroalcoholic phase.
-
-
Isolation: Evaporate the solvent from the hydroalcoholic phase to obtain this compound as a white solid.
Caption: Workflow for the chemical synthesis of 1-monolaurin.
Enzymatic Synthesis
Enzymatic methods offer a more selective and environmentally benign alternative to chemical synthesis, operating under milder conditions. Lipases are commonly used to catalyze the esterification of lauric acid and glycerol or the glycerolysis/ethanolysis of coconut oil.
This approach utilizes enzymes like Candida antarctica lipase B (commercially available as Novozym® 435) or Lipozyme IM-20 to achieve high selectivity for this compound.[11][12]
This protocol is based on the methodology described by Miao et al. (2021).[12][13]
-
Reactant Preparation: Prepare a solution of lauric acid and glycerol. An optimized molar ratio of glycerol to lauric acid is 5:1.
-
Solvent System: Dissolve the reactants in an optimized solvent system of tert-butanol/tert-amyl alcohol (1:1, v/v) to enhance selectivity.
-
Enzyme: The catalyst used is immobilized Novozym® 435.
-
Reaction: The reaction is performed in a microreactor at a controlled temperature (e.g., 50-60°C). The residence time in the reactor is significantly shorter than batch processes, around 20 minutes.
-
Product Collection: The product stream exiting the microreactor is collected.
-
Purification: The product can be purified using column chromatography or other suitable methods to separate this compound from unreacted substrates and byproducts.
Caption: Workflow for the enzymatic synthesis of this compound.
This method directly uses coconut oil as the substrate and employs a specific lipase to produce 2-monolaurin, an isomer of the more commonly synthesized 1-monolaurin.
This protocol is adapted from the methodology described by Nitbani et al. (2016).[14]
-
Reactant Preparation: Mix neutralized coconut oil and dry ethanol. A weight ratio of 1:4 (oil to ethanol) is effective.
-
Enzyme Addition: Add Lipozyme TL IM, a lipase specific for the sn-1,3 positions of triglycerides. An effective amount is 5-10% (w/w) of the total reactants.
-
Reaction: Incubate the mixture in a shaker water bath at a controlled temperature (e.g., 35-55°C) for a specified time (e.g., 6-12 hours).
-
Enzyme Separation: Filter the reaction mixture to separate and recover the immobilized enzyme.
-
Purification:
-
Dissolve the filtrate in a hydroalcoholic solution (ethanol:water = 8:2) at a ratio of 1:9 (filtrate to solution).
-
Extract the mixture with n-hexane to remove ethyl laurate and other byproducts. The 2-monolaurin remains in the hydroalcoholic phase.
-
-
Isolation: The purified 2-monolaurin can be isolated from the hydroalcoholic solution, often yielding a white solid. Further purification can be achieved with preparative Thin Layer Chromatography (TLC).[14]
References
- 1. This compound: Benefits, Dosage, and Side Effects [healthline.com]
- 2. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dragonsmiracle.com [dragonsmiracle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. naturalcurelabs.com [naturalcurelabs.com]
- 7. Higher Serum this compound Is Associated with a Lower Risk of COVID-19: Results from a Prospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
- 10. Study Review: Coconut Oil, this compound & Other Derivatives As Antivirals | VMV InSkin [vmvinskin.com]
- 11. Enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vapourtec.com [vapourtec.com]
- 14. Synthesis and Antibacterial Activity of 2-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
Monolaurin's Disruption of Microbial Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide delves into the core mechanism of this compound's antimicrobial action: the disruption of microbial cell membranes. It provides a comprehensive overview of the current understanding of how this compound interacts with and compromises the integrity of bacterial, viral, and fungal membranes, leading to cell death. This document consolidates quantitative data on its efficacy, presents detailed protocols for key experimental assays, and utilizes visualizations to illustrate the underlying processes, serving as a vital resource for researchers and professionals in the fields of microbiology, drug discovery, and formulation science.
Introduction to this compound and its Antimicrobial Activity
This compound (glycerol monolaurate) is a naturally occurring compound found in coconut oil and human breast milk. It is the monoester of lauric acid and glycerol.[1] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic lauric acid tail, is central to its biological activity.[2][3] This structure allows it to integrate into the lipid bilayers of microbial cell membranes, a key factor in its potent antimicrobial effects.[2][4]
This compound exhibits a wide range of activity against various pathogens:
-
Bacteria: It is particularly effective against Gram-positive bacteria, though it also shows activity against certain Gram-negative bacteria.[4][5]
-
Enveloped Viruses: this compound has been shown to be effective against a variety of enveloped viruses by disrupting their lipid envelopes.[4][5][6]
-
Fungi: It also demonstrates antifungal properties against certain species, such as Candida albicans.[7]
A significant advantage of this compound is that its mechanism of action, primarily physical disruption of the cell membrane, makes the development of microbial resistance less likely compared to traditional antibiotics that target specific metabolic pathways.[2]
The Core Mechanism: Disruption of the Microbial Cell Membrane
The primary mode of action of this compound is the physical disruption of the microbial cell membrane. This process can be broken down into several key steps:
-
Intercalation into the Lipid Bilayer: Due to its amphipathic properties, this compound inserts itself into the phospholipid bilayer of the microbial cell membrane.[2][3] The hydrophobic lauric acid tail integrates with the lipid core of the membrane, while the hydrophilic glycerol head remains oriented towards the aqueous environment.
-
Destabilization of the Membrane: The integration of this compound molecules disrupts the highly organized structure of the lipid bilayer. This interference weakens the membrane's integrity and fluidity.
-
Increased Permeability: The destabilization of the membrane leads to an increase in its permeability. This allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material, out of the cell.[2] It also facilitates the influx of water and other extracellular substances, leading to osmotic imbalance.
-
Cell Lysis and Death: The uncontrolled movement of substances across the compromised membrane ultimately leads to cell lysis and death.[2][7]
Against enveloped viruses, this compound acts by solubilizing the lipids and phospholipids in the viral envelope, leading to its disintegration and rendering the virus incapable of infecting host cells.[4][6][8]
Figure 1: Mechanism of this compound-induced microbial cell membrane disruption.
Quantitative Data on Antimicrobial Efficacy
The effectiveness of this compound against various microorganisms is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize some of the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | MRSA | 500 - 2000 | [5] |
| Staphylococcus aureus | ATCC 25923 | 128 | [9] |
| Staphylococcus epidermidis | Clinical Isolate | >1000 | [10][11][12] |
| Bacillus subtilis | FNCC 0060 | 100 | [9] |
| Borrelia burgdorferi | - | 75 - 150 | [13] |
| Escherichia coli | FNCC 0091 | 500 | [9] |
| Escherichia coli | - | >4000 | [9] |
Table 2: Minimum Inhibitory and Fungicidal Concentrations of this compound against Candida albicans
| Fungal Species | Strain | MIC (µM) | MFC (µM) | Reference(s) |
| Candida albicans | MYA 8276 | 62.5 - 125 | 125 - 250 | [5][14] |
| Candida albicans | Fluconazole-resistant 96901 | 30 | 140 | [14] |
Table 3: Quantitative Data on this compound's Anti-Biofilm Activity
| Microbial Species | Biofilm Metric | Concentration (µg/mL) | Effect | Reference(s) |
| Staphylococcus aureus (MRSA) | IC50 (Inhibition) | 203.6 | 50% inhibition of biofilm formation | [4][5] |
| Staphylococcus aureus (MRSA) | IC50 (Eradication) | 379.3 | 50% eradication of preformed biofilm | [4][5] |
| Staphylococcus epidermidis | BIC50 | 26.669 | 50% inhibition of biofilm formation | [10][11] |
| Staphylococcus epidermidis | BEC50 | 322.504 | 50% eradication of preformed biofilm | [10][11] |
| Candida tropicalis | MBIC80 (Monospecies) | 1000 | 80% inhibition of biofilm formation | [7] |
| S. epidermidis & C. tropicalis | MBIC80 (Polymicrobial) | 62.5 | 80% inhibition of biofilm formation | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the membrane-disrupting effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard broth microdilution methods.[15][16][17][18]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)
-
Sterile diluent (e.g., growth medium)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions: a. Prepare a 2x working stock of the highest desired this compound concentration in the growth medium. b. In a 96-well plate, add 100 µL of growth medium to wells 2 through 12. c. Add 200 µL of the 2x this compound stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no inoculum).
-
Prepare Inoculum: a. Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). b. Dilute the adjusted inoculum in growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 100 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: a. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Interpretation: a. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Figure 2: Workflow for MIC determination by broth microdilution.
Assessment of Membrane Permeability using Propidium Iodide (PI)
This protocol is based on the principle that PI, a fluorescent dye, can only enter cells with compromised membranes.[2][14][19]
Objective: To quantitatively assess this compound-induced membrane damage by measuring the uptake of propidium iodide.
Materials:
-
Bacterial or fungal culture
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare Microbial Suspension: a. Grow the microbial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to a final OD₆₀₀ of approximately 0.5.
-
Staining and Treatment: a. Add PI to the cell suspension to a final concentration of 1-5 µM. b. Incubate in the dark at room temperature for 5-10 minutes to allow for baseline fluorescence stabilization. c. Aliquot the stained cell suspension into a 96-well black microplate. d. Add different concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle solvent).
-
Fluorescence Measurement: a. Immediately begin monitoring the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. b. Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Data Analysis: a. Plot the fluorescence intensity over time for each this compound concentration. An increase in fluorescence indicates membrane permeabilization. b. The rate and extent of fluorescence increase are proportional to the degree of membrane damage.
Assessment of Viral Envelope Disruption by Plaque Assay
This protocol is a standard method to determine the reduction in infectious viral particles after treatment with a test compound.[20][21][22][23]
Objective: To quantify the virucidal activity of this compound against an enveloped virus.
Materials:
-
Enveloped virus stock of known titer (Plaque Forming Units/mL)
-
Susceptible host cell line
-
Cell culture medium
-
This compound solution
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: a. Seed the host cells in culture plates and incubate until they form a confluent monolayer.
-
Virus Treatment: a. Prepare serial dilutions of the virus stock. b. Mix a known concentration of virus with different concentrations of this compound. Include a virus-only control. c. Incubate the virus-monolaurin mixtures for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).
-
Infection: a. Remove the growth medium from the cell monolayers and wash with PBS. b. Inoculate the monolayers with the treated virus dilutions. c. Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay and Incubation: a. Remove the inoculum and add the overlay medium to each well. b. Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: a. Fix the cells (e.g., with 10% formalin) and stain with crystal violet. b. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the virus titer (PFU/mL) for each treatment condition. b. The reduction in plaque formation in the this compound-treated groups compared to the control indicates the virucidal activity.
Figure 3: Workflow for viral plaque assay to assess this compound's virucidal activity.
Conclusion
This compound's ability to disrupt the cell membranes of a wide range of microorganisms is a well-documented phenomenon. Its physical mechanism of action, involving intercalation and destabilization of the lipid bilayer, presents a promising strategy to combat microbial infections with a potentially lower risk of resistance development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the antimicrobial potential of this compound. Future research should focus on optimizing formulations to enhance its bioavailability and efficacy in clinical settings, as well as exploring its synergistic effects with other antimicrobial agents.
References
- 1. Graphviz [graphviz.org]
- 2. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 11. researchgate.net [researchgate.net]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. Membrane permeability assay [bio-protocol.org]
- 15. youtube.com [youtube.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Results for "Plaque Assay" | Springer Nature Experiments [experiments.springernature.com]
- 23. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
The Chemistry of Monolaurin Synthesis: A Technical Guide for Researchers
An in-depth exploration of the synthesis of monolaurin from lauric acid and glycerol, this guide provides a technical overview for researchers, scientists, and drug development professionals. It details the core chemical principles, reaction conditions, and experimental protocols for both chemical and enzymatic synthesis routes.
This compound, a monoglyceride derived from lauric acid and glycerol, has garnered significant interest in the pharmaceutical and food industries for its notable antimicrobial properties.[1][2][3] The selective synthesis of the 1-monolaurin isomer is a key focus of research, as it is believed to be the most active form. This document outlines the primary methods for synthesizing this compound, focusing on the direct esterification of lauric acid and glycerol.
Chemical Synthesis of this compound
The direct esterification of lauric acid with glycerol is a common method for producing this compound. This reaction is typically catalyzed by an acid and involves heating the reactants. However, this method often results in a mixture of monoglycerides, diglycerides (dilaurin), and triglycerides (trilaurin), necessitating further purification steps.
Reaction Mechanism
The acid-catalyzed esterification proceeds through a series of equilibrium reactions. The carbonyl oxygen of lauric acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. A lone pair of electrons from one of the hydroxyl groups of glycerol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the this compound ester and regenerate the acid catalyst. The reaction can continue, with the remaining hydroxyl groups on the this compound reacting with more lauric acid to form dilaurin and eventually trilaurin.
dot digraph "Chemical_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=3.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Reactants lauric_acid [label="Lauric Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; glycerol [label="Glycerol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Catalyst catalyst [label="Acid Catalyst\n(e.g., H₂SO₄, pTSA)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates and Products protonated_lauric_acid [label="Protonated\nLauric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; tetrahedral_intermediate [label="Tetrahedral\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; dilaurin [label="Dilaurin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trilaurin [label="Trilaurin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; water [label="Water", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges lauric_acid -> protonated_lauric_acid [label="+H⁺", color="#202124"]; catalyst -> protonated_lauric_acid [style=invis]; protonated_lauric_acid -> tetrahedral_intermediate [label="+ Glycerol", color="#202124"]; glycerol -> tetrahedral_intermediate [style=invis]; tetrahedral_intermediate -> this compound [label="-H₂O, -H⁺", color="#202124"]; this compound -> dilaurin [label="+ Lauric Acid\n-H₂O", color="#202124"]; dilaurin -> trilaurin [label="+ Lauric Acid\n-H₂O", color="#202124"];
// Invisible edges for alignment tetrahedral_intermediate -> water [style=invis]; } caption: "Acid-catalyzed esterification of lauric acid and glycerol."
Comparative Data for Chemical Synthesis
| Catalyst | Lauric Acid:Glycerol (molar ratio) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Byproducts (%) | Reference |
| H₂SO₄ | 1:1 | 130 | 6 | 31.05 | Dilaurin (4.48) | [4][5] |
| p-Toluene sulfonic acid (pTSA) (2.5% w/w) | 1:1 | 130 | 6 | 60.34 | Not specified | [4] |
| p-Toluene sulfonic acid (pTSA) (5% w/w) | 1:1 | 130 | 6 | 43.54 | Not specified | [4] |
| p-Toluene sulfonic acid (pTSA) (7.5% w/w) | 1:1 | 130 | 6 | 27.89 | Not specified | [4] |
| Sulfated Zirconia-SBA-15 | 1:4 | 160 | 6 | 79.1 | Not specified | [6][7] |
| Calcium hydroxide (0.6% w/w) | 1:2 (w/w) | 230 | 2.5 | 42 (crude) | Not specified | [8] |
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol is a generalized procedure based on common laboratory practices for the synthesis of 1-monolaurin using an acid catalyst.[2][4]
-
Reactant Preparation : In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine lauric acid and glycerol in the desired molar ratio (e.g., 1:1).
-
Catalyst Addition : Add the acid catalyst (e.g., 2.5% p-toluenesulfonic acid by weight of lauric acid) to the mixture.
-
Reaction : Heat the mixture to the target temperature (e.g., 130°C) with continuous stirring for the specified duration (e.g., 6 hours).
-
Quenching and Extraction : After cooling, dissolve the product mixture in ethyl acetate and neutralize the catalyst by washing with a base solution (e.g., saturated sodium bicarbonate) until the pH of the organic layer is neutral.
-
Purification : The this compound can be further purified from unreacted lauric acid and other glycerides by liquid-liquid extraction with a hydroalcoholic solution (e.g., ethanol:water 8:2) or by column chromatography using silica gel as the stationary phase and a mixture of n-hexane and ethyl acetate as the mobile phase.[4]
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often resulting in higher yields of the desired 1-monolaurin isomer. Lipases are commonly employed as biocatalysts for the esterification of lauric acid and glycerol.
Reaction Mechanism
The enzymatic synthesis of this compound using lipase follows a different mechanism. The lipase's active site, typically a serine hydrolase, attacks the carbonyl group of lauric acid, forming an acyl-enzyme intermediate. This intermediate then reacts with a hydroxyl group of glycerol, releasing the this compound and regenerating the free enzyme. The use of immobilized enzymes is common to facilitate catalyst recovery and reuse.[9]
dot digraph "Enzymatic_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, height=4.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
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// Edges start -> mix [color="#202124"]; mix -> add_enzyme [color="#202124"]; add_enzyme -> incubate [color="#202124"]; incubate -> separate_enzyme [color="#202124"]; separate_enzyme -> product_analysis [color="#202124"]; product_analysis -> purification [color="#202124"]; purification -> end [color="#202124"]; } caption: "General workflow for enzymatic this compound synthesis."
Comparative Data for Enzymatic Synthesis
| Lipase Catalyst | Lauric Acid:Glycerol (molar ratio) | Temperature (°C) | Reaction Time | This compound Yield/Content (%) | Byproducts (%) | Reference |
| Lipozyme IM-20 | 1:1 | 55 | 6 h | 45.5 | Dilaurin (26.8), Trilaurin (3.1) | [9][10] |
| Novozym 435 | 1:5 | 58 | 5 h | 70.54 (conversion of lauric acid) | Selectivity for this compound: 81.13 | [11] |
| Novozym 435 (in microreactor) | 1:3 | 50 | 20 min | 87.04 (conversion of lauric acid) | Selectivity for this compound: 90.63 | [11][12] |
| Lipozyme 435 (transesterification with methyl laurate) | 1:6 (methyl laurate:glycerol) | 50 | 1.5 h | 80.8 (mass fraction) | Dilaurin (0.7) | [13] |
Experimental Protocol: Enzymatic Synthesis
This protocol is a generalized procedure for the enzymatic synthesis of this compound.[9][11]
-
Substrate Preparation : Dissolve lauric acid and glycerol in a suitable solvent (e.g., a mixture of t-butanol and tert-amyl alcohol) in a reaction vessel. A solvent-free system can also be used.[9][11]
-
Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435, 3% w/w of total substrates) to the mixture.
-
Reaction : Incubate the mixture at the optimal temperature (e.g., 55°C) with constant agitation for the required reaction time (e.g., 6 hours).
-
Enzyme Recovery : Separate the immobilized enzyme from the product mixture by filtration or centrifugation for potential reuse.[9]
-
Product Analysis and Purification : Analyze the composition of the product mixture using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Purify the this compound as described in the chemical synthesis protocol.
Conclusion
The synthesis of this compound from lauric acid and glycerol can be effectively achieved through both chemical and enzymatic routes. While chemical synthesis using acid catalysts is a straightforward approach, it often leads to a mixture of glycerides, requiring extensive purification. Enzymatic synthesis, on the other hand, offers higher selectivity and milder reaction conditions, making it an attractive method for producing high-purity 1-monolaurin. The choice of synthesis method will depend on the desired purity of the final product, scalability, and economic considerations. Further research into novel catalysts and process optimization continues to enhance the efficiency and selectivity of this compound synthesis.
References
- 1. Synthesis and Antibacterial Activity of 2-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity 1-Monolaurin : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CN105418417A - Preparation method for high-purity glyceryl monolaurate - Google Patents [patents.google.com]
- 9. Enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vapourtec.com [vapourtec.com]
- 13. Highly Selective Synthesis of this compound via Enzymatic Transesterification under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Guardian: A Technical Guide to the Bioactive Properties of Monolaurin for Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the perpetual quest for safe, effective, and consumer-friendly food preservation methods, natural compounds have emerged as a focal point of intensive research. Among these, monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its potent and broad-spectrum antimicrobial properties. This technical guide provides an in-depth exploration of the bioactive properties of this compound and its application in food preservation, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details this compound's mechanisms of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes complex biological and experimental workflows.
Bioactive Properties of this compound
This compound (glycerol monolaurate) is a naturally occurring compound found in coconut oil and human breast milk. Its structure, consisting of a lauric acid molecule esterified to a glycerol molecule, imparts amphipathic properties that are central to its biological activity. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration, making it an attractive candidate for food applications.[1]
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a wide range of microorganisms, including Gram-positive bacteria, some Gram-negative bacteria, yeasts, and fungi.[1][2] Its efficacy is particularly pronounced against Gram-positive bacteria.[1]
Mechanism of Action:
The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane.[1][2] Its amphipathic nature allows it to insert itself into the lipid bilayer of the cell membrane, leading to:
-
Increased Permeability: The integration of this compound disrupts the membrane's integrity, causing leakage of essential intracellular components such as ions and metabolites.[1]
-
Inhibition of Enzymes: this compound can interfere with membrane-associated enzymes involved in energy production and nutrient transport.
-
Disruption of Signal Transduction: Evidence suggests that this compound can interfere with bacterial signal transduction pathways, inhibiting processes like toxin production.[1][3] While the precise molecular targets are still under investigation, this interference represents a key area of ongoing research.
Antiviral Activity
This compound is particularly effective against enveloped viruses.[1][4] The viral envelope is a lipid-based structure that is crucial for viral entry into host cells.
Mechanism of Action:
This compound's antiviral action is primarily directed at the viral envelope and involves several mechanisms:
-
Disintegration of the Viral Envelope: this compound can solubilize the lipids in the viral envelope, leading to its disintegration and rendering the virus non-infectious.[1][4]
-
Inhibition of Viral Attachment: By interacting with the viral envelope, this compound can prevent the virus from binding to host cell receptors, a critical first step in infection.[1]
-
Inhibition of Viral Maturation and Assembly: this compound has been shown to interfere with the late stages of the viral replication cycle, inhibiting the assembly and maturation of new viral particles.[1]
Quantitative Data on Antimicrobial Efficacy
The effectiveness of this compound as an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various foodborne pathogens.
| Gram-Positive Bacteria | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 12.5 | [4] |
| Staphylococcus aureus | 100 - 2000 | [5][6] |
| Listeria monocytogenes | 10 (pH 7.0), 3 (pH 5.0) | |
| Bacillus subtilis | 30 | [4] |
| Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Escherichia coli | 25 | [4] |
| Salmonella enteritidis | >100 | |
| Helicobacter pylori | - | [2] |
| Fungi | MIC (µg/mL) | Reference |
| Candida albicans | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bioactive properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Microtiter Plate Broth Dilution Assay
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO and then diluted in broth)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the this compound dilutions.
-
-
Controls:
-
Positive Control: A well containing broth and the bacterial inoculum without this compound.
-
Negative Control: A well containing only sterile broth.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) compared to the positive control.
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
-
Assessment of Anti-Biofilm Activity using the Crystal Violet Assay
This assay quantifies the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Procedure for Biofilm Inhibition:
-
Preparation of Plates:
-
Add 100 µL of bacterial culture (adjusted to a specific OD) and 100 µL of this compound at various concentrations to the wells.
-
Include a positive control (bacteria without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature for 24-48 hours to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.
-
Procedure for Biofilm Eradication:
-
Biofilm Formation:
-
Grow biofilms in the microtiter plate as described above (steps 1 and 2 of the inhibition assay) without the addition of this compound.
-
-
Treatment:
-
After biofilm formation, discard the planktonic cells and wash the wells with PBS.
-
Add 200 µL of this compound at various concentrations to the wells and incubate for a specified period (e.g., 24 hours).
-
-
Quantification:
-
Follow steps 3-6 of the biofilm inhibition assay to stain and quantify the remaining biofilm.
-
Food Preservation Challenge Study (Example: Ground Meat)
This study evaluates the effectiveness of this compound in inhibiting microbial growth in a real food system.
Materials:
-
Freshly ground meat (e.g., beef, poultry)
-
Target microorganism(s) (e.g., Listeria monocytogenes, Salmonella spp.)
-
This compound (food-grade)
-
Sterile bags for sample preparation and storage
-
Stomacher or blender
-
Microbiological growth media (selective and non-selective agars)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow the target microorganism(s) in a suitable broth to a known concentration (e.g., 10⁸-10⁹ CFU/mL).
-
-
Sample Preparation and Inoculation:
-
Divide the ground meat into portions (e.g., 25 g).
-
Prepare different treatment groups:
-
Control (no this compound)
-
Different concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/w).
-
-
Thoroughly mix the this compound into the meat for the treatment groups.
-
Inoculate each meat sample with a specific concentration of the target microorganism(s) (e.g., 10³-10⁴ CFU/g). Ensure even distribution of the inoculum.
-
-
Storage:
-
Package the samples in sterile bags and store them under conditions that simulate the intended storage of the product (e.g., refrigeration at 4°C).
-
-
Microbiological Analysis:
-
At specified time intervals (e.g., day 0, 3, 7, 10, 14), take a sample from each treatment group.
-
Homogenize the sample in a sterile diluent (e.g., buffered peptone water).
-
Perform serial dilutions and plate onto appropriate agar plates to enumerate the target microorganism(s) and total viable count.
-
-
Data Analysis:
-
Compare the microbial counts between the control and this compound-treated groups over time to determine the inhibitory effect of this compound.
-
Visualization of Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and experimental workflows related to this compound's bioactive properties.
Antimicrobial Mechanism of Action
Caption: Antimicrobial mechanism of this compound against bacteria.
Antiviral Mechanism against Enveloped Viruses
Caption: Antiviral mechanism of this compound against enveloped viruses.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Synergistic Effects and Food Matrix Interactions
The antimicrobial efficacy of this compound can be influenced by the food matrix and the presence of other antimicrobial compounds.
-
Synergy: this compound has been shown to act synergistically with other natural antimicrobials like nisin, enhancing its effectiveness against a broader range of microorganisms.[7] Combining this compound with chelating agents such as EDTA can also increase its activity against Gram-negative bacteria.
-
Food Matrix Effects: The presence of fats and starches in food can sometimes reduce the antimicrobial activity of this compound, likely due to partitioning of the this compound into the lipid phase or interaction with starch molecules.[4] Conversely, its activity is generally not affected by proteins.
Conclusion and Future Directions
This compound stands out as a promising natural antimicrobial for food preservation due to its broad-spectrum activity, GRAS status, and multiple mechanisms of action that may reduce the likelihood of microbial resistance. This guide has provided a comprehensive overview of its bioactive properties, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Future research should focus on:
-
Elucidating Specific Molecular Targets: A deeper understanding of the specific bacterial signal transduction pathways inhibited by this compound will enable more targeted applications.
-
Optimizing Delivery Systems: The development of encapsulation and nano-delivery systems could enhance the stability and efficacy of this compound in complex food matrices.
-
In-depth Challenge Studies: More extensive challenge studies in a wider variety of food products are needed to validate its effectiveness under real-world conditions and to establish optimal usage levels.
-
Investigating Resistance Development: Long-term studies are required to assess the potential for microorganisms to develop resistance to this compound.
By addressing these research areas, the full potential of this compound as a natural and effective food preservative can be realized, contributing to a safer and more sustainable food supply.
References
- 1. Quantification of this compound and lauric acid in commercial fat for foodstuff â Vitas Analytical Services [vitas.no]
- 2. Enhancement of nisin, lysozyme, and this compound antimicrobial activities by ethylenediaminetetraacetic acid and lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of this compound based food-grade nano-micelles loaded with nisin Z for synergistic antimicrobial action against Staphylococcus aureus [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Minimum Inhibitory Concentration (MIC) testing of monolaurin against Staphylococcus aureus.
Application Notes: Monolaurin's Inhibitory Action Against Staphylococcus aureus
Introduction
This compound, a monoglyceride derived from lauric acid found in coconut oil, has demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including the clinically important bacterium Staphylococcus aureus. This opportunistic pathogen is a leading cause of skin and soft tissue infections, as well as more severe invasive diseases. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for alternative or adjunctive therapeutic agents. These application notes provide a comprehensive overview of the in vitro efficacy of this compound against S. aureus, detailing its minimum inhibitory concentration (MIC) and the methodologies used for its determination.
Data Presentation
The minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus varies depending on the strain (including methicillin-sensitive and methicillin-resistant varieties) and the testing methodology employed. The following tables summarize the quantitative data from several studies.
Table 1: MIC of this compound against Methicillin-Sensitive Staphylococcus aureus (MSSA)
| Strain | MIC Range (µg/mL) | Testing Method | Reference |
| MSSA (12 isolates) | 500 - 1000 | Agar Dilution | [1] |
| S. aureus ATCC 29213 | 1 - 4 | Broth Microdilution | [2] |
| S. aureus ATCC 25923 | 100 | Not Specified | [1][3] |
| S. aureus ATCC 1885 | 250 | Not Specified | [1][3] |
Table 2: MIC of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain | MIC Range (µg/mL) | Testing Method | Reference |
| MRSA (103 isolates) | 250 - 2000 | Agar Dilution | [1][3][4] |
| MRSA (clinical isolate) | 2 | Broth Microdilution | [2][5][6][7][8] |
| Mupirocin-resistant S. aureus | 2 | Broth Microdilution | [2][5][6] |
| Fusidic acid-resistant S. aureus | 2 | Broth Microdilution | [2][5][6] |
Mechanism of Action
This compound's primary mode of action against Staphylococcus aureus is the disruption of the bacterial cell membrane's integrity, which leads to leakage of intracellular components and ultimately cell death.[9] Additionally, this compound has been shown to interfere with bacterial signal transduction pathways and inhibit the production of virulence factors.[10][11] For instance, it can suppress the expression of the blaZ gene, which is responsible for beta-lactamase production, an enzyme that confers resistance to penicillin-like antibiotics.[1][12] Furthermore, this compound can downregulate the expression of the icaD gene, a key component in biofilm formation.[4]
Caption: Conceptual diagram of this compound's inhibitory mechanisms against S. aureus.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using the agar dilution and broth microdilution methods.
Agar Dilution Method Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism on a solid medium.[1][3]
Materials:
-
This compound
-
Staphylococcus aureus isolate(s)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO) or Ethanol (for dissolving this compound)
-
Sterile petri dishes
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C)
-
Multi-inoculator (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., 5% DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the agar should not affect bacterial growth.[1]
-
-
Preparation of Agar Plates with this compound:
-
Prepare molten MHA and cool to 45-50°C.
-
Perform a series of two-fold dilutions of the this compound stock solution in sterile test tubes.
-
Add a specific volume of each this compound dilution to the molten MHA to achieve the desired final concentrations (e.g., 15.625 to 2000 µg/mL).[3] Also, prepare a control plate containing only the solvent at the same concentration used in the test plates.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Inoculation:
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of S. aureus.
-
Caption: Workflow for determining MIC using the agar dilution method.
Broth Microdilution Method Protocol
This method determines the MIC in a liquid medium in a 96-well microtiter plate format, which is suitable for higher throughput screening.[2][5][6][8][13]
Materials:
-
This compound
-
Staphylococcus aureus isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Solvent for this compound (e.g., Ethanol or DMSO)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel micropipettes and sterile tips
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., 30% ethanol) to create a high-concentration stock solution.[13]
-
-
Preparation of Microtiter Plates:
-
Add a specific volume of sterile CAMHB to all wells of a 96-well plate.
-
Add the this compound stock solution to the first column of wells and perform serial two-fold dilutions across the plate by transferring a specific volume from one well to the next.
-
Ensure the final volume in each well is consistent. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard in CAMHB.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add the diluted bacterial suspension to all wells except the sterility control.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
-
Caption: Workflow for determining MIC using the broth microdilution method.
References
- 1. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits antibiotic-resistant Staphylococcus aureus in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits antibiotic-resistant Staphylococcus aureus in patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits antibiotic-resistant Staphylococcus aureus in patients with atopic dermatitis | Semantic Scholar [semanticscholar.org]
- 9. caringsunshine.com [caringsunshine.com]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. This compound and Staph / MRSA — this compound and More [monolaurinandmore.com]
- 12. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Note: A Standardized Protocol for Assessing Monolaurin-Mediated Biofilm Disruption Using Crystal Violet Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to surfaces. This protective barrier shields the embedded bacteria from antibiotics and host immune responses. Monolaurin, a monoester derived from lauric acid found in coconut oil, has garnered attention for its potent antimicrobial and antibiofilm properties.[1][2][3] It is believed to disrupt the integrity of the bacterial cell membrane, thereby inhibiting biofilm formation and dispersing established biofilms.[1][4]
This application note provides a detailed protocol for a this compound biofilm disruption assay using the crystal violet (CV) staining method. The CV assay is a simple, reliable, and high-throughput method for quantifying biofilm biomass.[5][6][7] Adherent microbial cells are stained with crystal violet, and the bound dye is subsequently solubilized. The absorbance of the solubilized dye is proportional to the amount of biofilm present, allowing for a quantitative assessment of this compound's efficacy in disrupting biofilms.[8][9]
Principle of the Method
This protocol outlines an in vitro microtiter plate-based assay to evaluate the ability of this compound to disrupt pre-formed bacterial biofilms. The assay involves several key steps: biofilm formation by a selected bacterial strain in a 96-well plate, treatment of the established biofilm with various concentrations of this compound, staining of the remaining biofilm with crystal violet, solubilization of the stain, and subsequent quantification of the biofilm biomass by measuring the absorbance of the solubilized stain.
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: A biofilm-forming bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus epidermidis).[8][10][11]
-
Growth Media: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth, appropriate for the chosen bacterial strain.[6][12][13]
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as ethanol or DMSO. Further dilutions should be made in the appropriate growth medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Crystal Violet Solution: 0.1% (w/v) in deionized water.[6][13]
-
Solubilizing Solution: 30% acetic acid in water or 95% ethanol.[6][14]
-
Sterile 96-well flat-bottomed polystyrene microtiter plates. [13]
-
Plate reader (spectrophotometer) capable of reading absorbance at 550-595 nm. [12][14]
-
Pipettes and sterile tips.
Step-by-Step Protocol
Day 1: Biofilm Formation
-
Prepare Bacterial Inoculum: Inoculate a single bacterial colony into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.
-
Standardize Bacterial Culture: The following day, dilute the overnight culture in fresh growth medium to an optical density (OD) of 0.1 at 600 nm.[13] This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Inoculate Microtiter Plate: Add 200 µL of the standardized bacterial culture to each well of a 96-well microtiter plate. Include wells with sterile growth medium only to serve as a negative control.
-
Incubate to Form Biofilm: Incubate the plate at 37°C for 24 hours under static conditions to allow for biofilm formation.[11][12]
Day 2: this compound Treatment and Biofilm Staining
-
Remove Planktonic Cells: Carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom and sides of the wells.
-
Wash: Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria.[12] After the final wash, remove all PBS.
-
This compound Treatment: Prepare serial dilutions of this compound in the growth medium. Add 200 µL of the different this compound concentrations to the biofilm-coated wells. Add 200 µL of growth medium without this compound to the control wells (untreated biofilm).
-
Incubate: Incubate the plate at 37°C for 24 hours.[15]
-
Remove Treatment and Wash: Aspirate the this compound-containing medium and wash the wells twice with 200 µL of sterile PBS.
-
Fix Biofilm (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.[5] Aspirate the methanol and allow the plate to air dry completely.
-
Stain with Crystal Violet: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5][8]
-
Wash off Excess Stain: Carefully discard the crystal violet solution. Wash the plate three times by gently adding 200 µL of deionized water to each well.[8] After the final wash, invert the plate and tap it on a paper towel to remove any excess water. Allow the plate to air dry.
Day 3: Quantification
-
Solubilize the Stain: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.[6][14]
-
Incubate: Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete solubilization of the dye.
-
Measure Absorbance: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[14] Measure the optical density (OD) at a wavelength between 550 nm and 595 nm using a microplate reader.[12][14]
Data Presentation and Analysis
The absorbance values are directly proportional to the amount of biofilm biomass. The percentage of biofilm disruption can be calculated using the following formula:
Percentage of Biofilm Disruption (%) = [1 - (OD of this compound-Treated Well / OD of Untreated Control Well)] x 100
The results can be summarized in a table for easy comparison of the effects of different this compound concentrations.
| This compound Concentration (µg/mL) | Mean Absorbance (OD 570nm) ± SD | Percentage of Biofilm Disruption (%) |
| 0 (Untreated Control) | 1.25 ± 0.08 | 0% |
| 50 | 1.02 ± 0.06 | 18.4% |
| 100 | 0.78 ± 0.05 | 37.6% |
| 250 | 0.45 ± 0.04 | 64.0% |
| 500 | 0.21 ± 0.03 | 83.2% |
| 1000 | 0.11 ± 0.02 | 91.2% |
| Negative Control (Medium Only) | 0.05 ± 0.01 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the this compound biofilm disruption assay.
References
- 1. Busting Biofilms - this compound and Biofilm Research — this compound and More [monolaurinandmore.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ableweb.org [ableweb.org]
- 9. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Crystal violet assay [bio-protocol.org]
- 13. static.igem.org [static.igem.org]
- 14. 2.5. Biofilm Assay with Crystal Violet [bio-protocol.org]
- 15. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Monolaurin's Efficacy
Introduction
Monolaurin, a monoglyceride derived from lauric acid found in coconut oil and human breast milk, has garnered significant attention for its broad-spectrum antimicrobial properties.[1][2] It has demonstrated efficacy against a variety of pathogens, including gram-positive bacteria, fungi, and enveloped viruses.[3][4] The primary mechanism of action is believed to involve the disruption of the pathogen's lipid-bilayer cell membrane, leading to cell lysis and death.[3][5] While in vitro studies provide foundational data, in vivo evaluation using animal models is critical for assessing the therapeutic potential, safety, and physiological effects of this compound in a complex biological system.
These application notes provide detailed protocols and summarized data for three distinct animal models used to evaluate the in vivo efficacy of this compound against fungal, viral, and bacterial pathogens.
Application Note 1: Antifungal Efficacy Against Candida albicans
Objective: To evaluate the in vivo antifungal activity of topically administered this compound against Candida albicans biofilms in a murine model of oral candidiasis.
Experimental Model: Murine Oral Candidiasis
This model utilizes immunosuppressed mice to establish a reproducible C. albicans infection in the oral cavity, mimicking oral thrush in immunocompromised patients.[6][7] A bioluminescent strain of C. albicans allows for non-invasive, longitudinal monitoring of the fungal burden.[6]
Detailed Experimental Protocol
-
Animal Model: 6-7 week old, inbred Balb/c mice are used for this model.[8]
-
Immunosuppression: Mice are rendered immunosuppressed by subcutaneous injection of cortisone acetate (225 mg/kg) on day -1, +1, and +3 relative to infection to facilitate sustained fungal colonization.[8]
-
Infection:
-
A bioluminescent-engineered strain of C. albicans (e.g., SKCa23-ActgLUC) is cultured overnight.[6]
-
On day 0, mice are anesthetized, and a cotton swab saturated with the C. albicans culture is placed sublingually in the oral cavity for 75-90 minutes to establish a biofilm.
-
-
Treatment Groups (n=5 per group): [6][8]
-
This compound Group: Topical application of 12.5 mM this compound.
-
Vehicle Control Group: Topical application of Phosphate-Buffered Saline (PBS).
-
Positive Control Group: Topical application of 100 mM Nystatin.
-
-
Administration: Oral topical treatments are applied for 30 seconds, twice daily, for 5 consecutive days post-infection.[8]
-
Efficacy Evaluation:
-
In Vivo Imaging System (IVIS): The progression of the fungal infection is monitored daily over the 5-day period by measuring the total photon flux emitted by the bioluminescent yeast.[6][9]
-
Ex Vivo Microbiological Analysis: At the end of the study (day 5), mice are euthanized, and tongues are excised. The tissue is homogenized, and serial dilutions are plated to determine the Colony Forming Units (CFUs) per gram of tissue, providing a quantitative measure of the final fungal burden.[6][8]
-
Experimental Workflow Diagram
Caption: Workflow for Murine Oral Candidiasis Model.
Quantitative Data Summary
| Metric | Vehicle Control (PBS) | This compound (12.5 mM) | Nystatin (100 mM) | Citation |
| Total Photon Flux | Baseline Infection Level | Significant Decrease (p<0.05) vs. Vehicle | Significant Decrease vs. Vehicle | [6][8] |
| Tongue Fungal Burden (CFU/g) | High Fungal Load | Significant Decrease vs. Vehicle | Significant Decrease vs. Vehicle | [6][8] |
Application Note 2: Antiviral Efficacy Against Seneca Valley Virus (SVV)
Objective: To assess the in vivo antiviral activity of orally administered this compound in a piglet model of Seneca Valley Virus (SVV) infection.
Experimental Model: Piglet SVV Infection
SVV infection in piglets leads to vesicular disease with clinical manifestations that allow for clear assessment of therapeutic efficacy.[10] This model is relevant for studying non-enveloped viruses and the host immune response.[11]
Detailed Experimental Protocol
-
Animal Model: Seven-day-old piglets are used for the study.[12]
-
Acclimation & Pre-treatment: Piglets are acclimated and orally administered this compound for 7 days prior to viral challenge.
-
Treatment Groups:
-
Control Group: No this compound, no virus.
-
ML Group: Oral this compound (e.g., 100 mg/kg BW), no virus.
-
PEDV/SVV Group: Infected with virus, no this compound.
-
ML+PEDV/SVV Group: Oral this compound and infected with virus. (Note: Dosing can be varied, e.g., low, medium, and high doses, to assess dose-dependency).[11]
-
-
Viral Challenge: Piglets are infected with a defined dose of SVV (e.g., 1x10^4.5 TCID50/piglet).[12]
-
Efficacy Evaluation:
-
Clinical Manifestations: Daily monitoring and scoring of clinical signs such as blisters, ulcers, and general health status.[11]
-
Viral Load: Quantitative PCR (qPCR) is used to measure the viral load in fecal and blood samples collected at various days post-infection (dpi).[11]
-
Organ Damage: Histopathological analysis of organs (lungs, liver, spleen, kidneys) is performed post-mortem to assess tissue damage.[10][11]
-
Cytokine Analysis: Blood samples are analyzed (e.g., via ELISA) to quantify levels of key inflammatory and antiviral cytokines, such as IL-1β, IL-10, TNF-α, and IFN-γ.[10][11]
-
Experimental Workflow Diagram
Caption: Workflow for Piglet Seneca Valley Virus Model.
Quantitative Data Summary
| Metric | SVV-Infected Group | SVV-Infected + this compound Group | Citation |
| In Vitro Replication | N/A | Inhibited viral replication by up to 80% | [10][11] |
| Clinical Manifestations | Severe clinical signs | Reduced clinical manifestations | [10][11] |
| Viral Load (Feces & Blood) | High viral load, peaking at 3 dpi | Dose-dependent reduction in viral load | [11] |
| Organ Damage | Significant lesions in multiple organs | Reduced organ damage | [10][11] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Significantly increased | Significantly decreased | [10][11] |
| Antiviral Cytokine (IFN-γ) | Baseline | Significantly increased (promoted) | [10][11] |
Application Note 3: Antibacterial Efficacy Against Staphylococcus aureus
Objective: To determine the in vivo antibacterial effect of orally administered this compound in a murine model of systemic Staphylococcus aureus infection.
Experimental Model: Murine Sepsis Model
This model involves inducing a systemic infection by injecting a lethal dose of S. aureus into mice. It is a stringent test of a compound's ability to control a rapidly progressing bacterial infection and improve survival.[13][14]
Detailed Experimental Protocol
-
Animal Model: Standard laboratory mice (strain may vary).
-
Infection: Mice are challenged via intraperitoneal injection with a lethal dose of S. aureus (e.g., ATCC #14775).[13]
-
Treatment Groups:
-
Untreated Control: S. aureus injection, no treatment.
-
This compound Group: S. aureus injection + daily oral this compound.
-
Positive Control: S. aureus injection + daily vancomycin.[13]
-
Combination Group: S. aureus injection + daily oral this compound and Origanum oil (optional, to test synergy).[13][14]
-
-
Administration: Treatments are administered orally, once daily, for a period of 30 days.[13]
-
Efficacy Evaluation: The primary endpoint is the survival rate. Mice are monitored daily for 30 days, and the percentage of surviving mice in each group is recorded.[13][14]
Experimental Workflow Diagram
Caption: Workflow for Murine S. aureus Sepsis Model.
Quantitative Data Summary
| Treatment Group | 30-Day Survival Rate | Citation |
| Untreated Control | 0% (All mice died within 1 week) | [13][14] |
| Origanum Oil | ~43% (6/14) | [13] |
| Vancomycin | 50% (7/14) | [13] |
| This compound | 50% (4/8) | [13][14] |
| This compound + Origanum Oil | >60% (5/8) | [13][14] |
Visualizing this compound's Mechanism of Action
This compound's efficacy stems from two primary mechanisms: direct antimicrobial action by membrane disruption and indirect action through modulation of the host immune response.[3]
Direct Antimicrobial Mechanism: Membrane Disruption
This compound integrates into the lipid bilayer of the pathogen's cell membrane, compromising its integrity and leading to leakage and cell death.[5] This mechanism is effective against enveloped viruses and various bacteria and fungi.[3][4]
Caption: this compound disrupting a pathogen's lipid membrane.
Immunomodulatory Mechanism: Cytokine Regulation
In vivo studies show this compound can modulate the host's immune response to infection by reducing the production of pro-inflammatory cytokines while promoting antiviral ones.[10][11]
Caption: this compound's modulation of host cytokine response.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound and Bacterial Infections — this compound and More [monolaurinandmore.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Antifungal Activity of this compound Against Candida albicans In vivo IADR Abstract Archives [iadr.abstractarchives.com]
- 9. In Vivo Antifungal Activity of this compound against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway [frontiersin.org]
- 13. Effects of Essential Oils and this compound on Staphylococcus aureus: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Monolaurin in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantification of monolaurin in various biological samples using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended to offer a robust framework for researchers engaged in pharmacokinetic studies, drug efficacy evaluation, and formulation development involving this compound.
Introduction
This compound, the monoglyceride of lauric acid, is a bioactive lipid recognized for its broad-spectrum antimicrobial and immunomodulatory properties.[1][2] It is a naturally occurring compound found in coconut oil and human breast milk.[3] Interest in this compound has grown due to its potential therapeutic applications, including its activity against enveloped viruses and pathogenic bacteria.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for preclinical and clinical drug development.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound. This document outlines detailed protocols for sample preparation from plasma and tissue, followed by HPLC analysis with UV detection.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances from the biological matrix and to extract this compound efficiently.
2.1.1. Plasma Sample Preparation
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples collected in EDTA-coated tubes
-
Methanol, HPLC grade, chilled
-
Acetonitrile, HPLC grade, chilled
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 10,000 x g and 4°C
-
Syringe filters (0.22 µm or 0.45 µm PVDF)
-
HPLC vials with inserts
Protocol:
-
Protein Precipitation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 600 µL of chilled methanol or acetonitrile (a 1:3 ratio of plasma to solvent is recommended).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[5]
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted this compound without disturbing the protein pellet.
-
Transfer the supernatant to a new, clean microcentrifuge tube.
-
-
Filtration:
-
Sample Storage:
-
The prepared samples are now ready for HPLC analysis. If not analyzed immediately, they can be stored at -80°C.
-
2.1.2. Tissue Sample Preparation
This protocol is for the extraction of this compound from tissue homogenates.
Materials:
-
Tissue samples, flash-frozen in liquid nitrogen and stored at -80°C
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Perchloric acid (PCA), 0.4 M, cold
-
Potassium carbonate (K2CO3), 3.5 M
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
-
Microcentrifuge tubes
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm PVDF)
-
HPLC vials
Protocol:
-
Homogenization:
-
Weigh the frozen tissue sample (e.g., 50-100 mg).
-
Add 10 volumes of cold homogenization buffer (e.g., 500-1000 µL for 50-100 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
-
Deproteinization:
-
To the tissue homogenate, add an equal volume of cold 0.4 M perchloric acid.
-
Vortex briefly and incubate on ice for 15 minutes.
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]
-
-
Neutralization and Precipitation of PCA:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 3.5 M potassium carbonate dropwise to neutralize the pH to approximately 7.0. This will precipitate the perchlorate as potassium perchlorate.
-
Incubate on ice for 15-20 minutes.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Filter the final supernatant through a 0.22 µm or 0.45 µm PVDF syringe filter into an HPLC vial.[5]
-
HPLC-UV Analysis
This section provides a general HPLC-UV method for the quantification of this compound. Method optimization and validation are recommended for specific applications.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, but a starting point could be 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound does not have a strong chromophore, making UV detection challenging. Detection is typically performed at low wavelengths, such as 205-215 nm.
-
Injection Volume: 20 µL.
Standard Curve Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the calibration standards into the HPLC system to generate a standard curve by plotting peak area versus concentration.
Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound and related compounds from various sources.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | HPLC-ELSD | HPLC-UV (Representative) |
| Linearity Range | 0.02 - 0.40 mg/mL | 1 - 100 µg/mL |
| **Correlation Coefficient (R²) ** | > 0.9995 | > 0.999 |
| Limit of Detection (LOD) | < 0.054 mg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | < 0.162 mg/mL | ~1.5 µg/mL |
| Recovery | > 96.06% | 90 - 110% |
| Precision (%RSD) | < 2.45% | < 5% |
Note: HPLC-UV data is representative and may vary based on the specific method and instrumentation. ELSD data is from a study on modified coconut oil.[6]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
References
- 1. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway [frontiersin.org]
- 4. nacalai.com [nacalai.com]
- 5. cores.emory.edu [cores.emory.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Monolaurin on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoglyceride derived from lauric acid, has garnered significant interest for its potential therapeutic applications, including its antimicrobial and anticancer properties. As a compound generally recognized as safe (GRAS), its cytotoxic effects on human cell lines are of considerable interest for drug development. This document provides a detailed overview of the cytotoxic effects of this compound on various human cell lines, comprehensive protocols for assessing its cytotoxicity, and an exploration of the potential signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound has been evaluated against several human cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 80 µg/mL | [1][2] |
| MCF-10A | Non-tumorigenic Breast Epithelial | MTT Assay | Not significantly cytotoxic at concentrations up to 120 µg/mL | [1][2] |
| Primary Human Keratinocytes | Normal Skin Cells | CellTiter-Blue Viability Assay | No direct toxicity at concentrations that inhibit S. aureus | [3] |
| Human Dermal Fibroblasts | Normal Skin Cells | CellTiter-Blue Viability Assay | No direct toxicity at concentrations that inhibit S. aureus | [3] |
| OBA-9 (Keratinocytes) | Keratinocyte Cell Line | Not specified | Toxic at 25 µM (6.8 µg/mL) and 50 µM (13.72 µg/mL) | [3] |
| HGF-1 (Fibroblasts) | Fibroblast Cell Line | Not specified | Toxic at 25 µM (6.8 µg/mL) and 50 µM (13.72 µg/mL) | [3] |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound on human cell lines involves several key steps, from cell preparation to data analysis.
Figure 1. A generalized workflow for determining the cytotoxicity of this compound.
Experimental Protocols
Detailed methodologies for commonly cited cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[1]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 20-120 µg/mL) to the respective wells.[1][2] Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity detection kit (containing LDH assay substrate, diaphorase, and INT)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer to induce 100% cell death.
-
Background control: Culture medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways
The cytotoxic effects of this compound in cancer cells are believed to be mediated, at least in part, through the induction of apoptosis. While the precise signaling cascade for this compound is still under investigation, studies on its precursor, lauric acid, provide significant insights. Lauric acid has been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the Epidermal Growth Factor Receptor (EGFR) / Extracellular signal-Regulated Kinase (ERK) pathway.[4][5]
Figure 2. A proposed signaling cascade for this compound-induced apoptosis.
This proposed pathway suggests that this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress can then activate the EGFR, which in turn phosphorylates and activates ERK. Activated ERK can then modulate the activity of transcription factors such as AP-1, leading to the upregulation of cell cycle inhibitors like p21, ultimately culminating in apoptotic cell death.[4][5]
Conclusion
This compound demonstrates selective cytotoxicity towards certain cancer cell lines while exhibiting minimal effects on normal cells. The MTT and LDH assays are reliable methods for quantifying its cytotoxic activity. The underlying mechanism of action appears to involve the induction of apoptosis, potentially through the generation of ROS and activation of the EGFR/ERK signaling pathway. Further research is warranted to fully elucidate the complete signaling network and to explore the therapeutic potential of this compound in cancer treatment. These application notes and protocols provide a foundational framework for researchers to investigate the cytotoxic properties of this compound in a systematic and reproducible manner.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of cytotoxic effect of this compound on human breast cancer cell line (mcf-7) [icbcongress.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. The lauric acid-activated signaling prompts apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Monolaurin for Topical and Oral Administration
Introduction
Monolaurin, the monoglyceride of lauric acid, is a bioactive lipid recognized for its potent antimicrobial, antiviral, and immunomodulatory properties.[1][2] Found naturally in coconut oil and human breast milk, it is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration.[3][4] Its therapeutic potential is vast, spanning applications against various pathogens, including enveloped viruses and gram-positive bacteria.[1][5] However, the clinical application of this compound is often hindered by its poor water solubility and high melting point, which necessitate advanced formulation strategies to ensure stability and bioavailability.[6][7]
These application notes provide a comprehensive overview of formulation strategies for the topical and oral delivery of this compound, with a focus on nano-based carrier systems. Detailed protocols for the preparation and characterization of these formulations are provided for research and development purposes.
Part 1: Formulation Strategies for Topical Administration
Topical delivery of this compound is desirable for treating skin infections and dermatological conditions. Formulations must enhance skin penetration, ensure stability, and provide controlled release.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are well-suited for topical delivery.[8][9] They can improve the stability of encapsulated compounds, offer a controlled release, and form an occlusive film on the skin, which can increase skin hydration and enhance drug penetration.[10][11]
Gel-Like Microemulsions
Gel-like microemulsions are promising carriers for poorly water-soluble drugs like this compound.[12] They combine the advantages of gels (e.g., favorable viscosity for topical application) and microemulsions (e.g., high drug solubilization capacity).[6] Upon dilution in a physiological environment, such as the oral cavity, their microstructure can change, influencing the drug release profile.[12]
Electrospun Nanofibers
Electrospinning can be used to create nanofibers that encapsulate active agents. Shellac (SHL), a natural polymer, has been used to create electrospun nanofibers loaded with this compound.[13] These nanofibers offer a high surface-to-volume ratio, which can improve drug loading and release rates, making them suitable for applications like wound healing.[13]
Part 2: Formulation Strategies for Oral Administration
Oral administration of this compound is explored for its systemic antimicrobial and immune-boosting effects.[1] The primary challenge is to overcome its low aqueous solubility to improve absorption and bioavailability.
Nanoemulsions
Nanoemulsions are oil-in-water (O/W) dispersions with droplet sizes typically under 500 nm.[14][15] They are an effective strategy for enhancing the oral bioavailability of poorly soluble drugs.[16][17][18] By presenting the lipophilic drug in a solubilized form within a large surface area, nanoemulsions can improve dissolution rates and absorption in the gastrointestinal tract.[2][18]
Solid Lipid Nanoparticles (SLNs)
For oral delivery, SLNs can protect the encapsulated this compound from the harsh environment of the gastrointestinal tract and facilitate its absorption. A study involving the encapsulation of ferrous sulfate using a fat rich in this compound demonstrated the feasibility of using SLNs for oral delivery of compounds in a lipid matrix.[19][20] The double emulsion (W/O/W) method is a common technique for encapsulating hydrophilic compounds, but can be adapted for lipophilic molecules like this compound.[19]
Part 3: Data Presentation of Formulation Parameters
The following tables summarize quantitative data from various studies on this compound formulations, providing a comparative overview of key parameters.
Table 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Lipid Matrix Composition | This compound Concentration | Particle Size (Z-average, nm) | PDI | Entrapment Efficiency (%) | Loading Capacity (%) | Reference |
|---|---|---|---|---|---|---|---|
| C3 | Stearic Acid & this compound-rich fat (40% w/w lipid) | N/A (Matrix) | 292.4 | 1.03 | High (for Ferrous Sulfate) | 0.06 (for Ferrous Sulfate) | [19][20] |
| F14 (Nabumetone) | Compritol 888 ATO | N/A (Excipient) | 16.54 | N/A | 94.40 | N/A |[21] |
Note: Data for this compound-specific entrapment efficiency and loading capacity in these SLN systems for oral/topical use is limited in the cited literature. The table includes relevant examples of SLN characteristics.
Table 2: this compound-Loaded Electrospun Nanofibers
| Polymer | This compound Content (% w/w) | Shellac Content (% w/w) | Fiber Diameter (nm) | Beadless Value | Reference |
|---|
| Shellac (SHL) | 1.1 | 37.5 | ~488 | ~0.48 |[13] |
Table 3: Nanoemulsion Formulations for Oral Delivery (Model Hydrophobic Drugs)
| Drug | Oil Phase | Particle Size (nm) | Zeta Potential (mV) | Key Finding | Reference |
|---|---|---|---|---|---|
| Paclitaxel | Pine Nut Oil | 90-120 | +34 to -45 | Significantly higher systemic concentration vs. aqueous solution. | [16][17] |
| Baicalin | Isopropyl Myristate | 91.2 ± 2.36 | N/A | 7-fold greater bioavailability vs. free suspension. |[18] |
Note: These examples demonstrate the potential of nanoemulsions to enhance the oral bioavailability of poorly soluble compounds like this compound.
Part 4: Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of this compound formulations.
Protocol 1: Preparation of this compound-Loaded SLNs by Hot Homogenization
This protocol is based on the widely used hot homogenization technique followed by ultrasonication.[21][22][23]
Materials:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating plate with magnetic stirrer
-
Beakers, graduated cylinders
Procedure:
-
Lipid Phase Preparation: Weigh the solid lipid and this compound and place them in a beaker. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.[22][23]
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.[23]
-
Nano-sizing: Immediately subject the hot pre-emulsion to probe sonication for 5-15 minutes. This step is crucial for reducing the droplet size to the nanometer range.[19][21]
-
SLN Formation: Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.[23]
-
Storage: Store the final SLN dispersion at 4°C for further characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Formulation and Preparation of Nanoemulsions [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Research — this compound and More [monolaurinandmore.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles for Topical Drug Delivery: Mechanisms, Dosage Form Perspectives, and Translational Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. mdpi.com [mdpi.com]
- 12. This compound-Loaded Gel-Like Microemulsion for Oropharyngeal Candidiasis Treatment: Structural Characterisation and In Vitro Antifungal Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and characterization of this compound loaded electrospun shellac nanofibers with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacompass.com [pharmacompass.com]
- 15. mdpi.com [mdpi.com]
- 16. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 17. researchgate.net [researchgate.net]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. japsonline.com [japsonline.com]
- 23. sysrevpharm.org [sysrevpharm.org]
Troubleshooting & Optimization
Technical Support Center: Monolaurin Synthesis and Purification
Welcome to the Technical Support Center for Monolaurin Synthesis and Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis are direct esterification of lauric acid and glycerol, and glycerolysis of oils rich in lauric acid, such as coconut or palm kernel oil.[1][2] Both chemical and enzymatic catalysts are widely used. Common chemical catalysts include p-toluenesulfonic acid (p-TSA) and sulfuric acid.[2] Enzymatic synthesis often employs lipases, such as Candida antarctica lipase B (Novozym 435) or Lipozyme IM-20, which offer higher selectivity and milder reaction conditions.[3][4]
Q2: What are the main impurities generated during this compound synthesis?
A2: The primary impurities are unreacted starting materials (lauric acid and glycerol) and byproducts such as dilaurin and trilaurin.[3] The formation of these di- and triesters is more pronounced in chemical synthesis due to lower selectivity compared to enzymatic methods.[3]
Q3: Which purification techniques are most effective for achieving high-purity this compound?
A3: Several techniques can be employed, with the choice depending on the scale of production and desired purity. For laboratory scale, column chromatography is effective but can be costly and time-consuming for larger quantities.[2] At a larger scale, liquid-liquid extraction, crystallization, and fractional distillation are more common. Liquid-liquid extraction with a hydroalcoholic solution can effectively separate this compound from non-polar impurities.[2]
Q4: What are the key safety precautions when handling reagents for this compound synthesis?
A4: When using acid catalysts like p-TSA or sulfuric acid, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential to prevent skin and eye irritation.[5] Reactions should be carried out in a well-ventilated area or fume hood. Lauric acid and glycerol are generally considered safe, but it is good practice to consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting Guides
Synthesis Scale-Up Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time, incorrect temperature, or improper mixing. | - Optimize reaction time and temperature based on small-scale experiments.- Ensure adequate agitation to overcome mass transfer limitations, especially in viscous reaction mixtures.[1] |
| Catalyst Deactivation: Loss of catalyst activity over time, particularly in continuous processes. | - For enzymatic catalysts, check for inhibition by excess glycerol or other substrates.[1]- For chemical catalysts, consider regeneration protocols or replacement.[6] | |
| Equilibrium Limitation: Esterification is a reversible reaction. | - Remove water byproduct continuously using techniques like vacuum distillation or by adding molecular sieves to drive the reaction forward. | |
| Poor Selectivity (High levels of di- and trilaurin) | High Reaction Temperature: Promotes the formation of di- and triesters. | - Lower the reaction temperature, especially when using chemical catalysts. |
| Non-selective Catalyst: Some chemical catalysts are less selective than enzymes. | - Consider switching to an enzymatic catalyst like Novozym 435 for higher selectivity towards this compound.[4] | |
| Heat Transfer Issues in Large Reactors | Localized Hotspots: Inefficient heat removal can lead to side reactions and product degradation. | - Improve reactor design to ensure a high surface-area-to-volume ratio.- Use a jacketed reactor with efficient thermal fluid circulation.[7]- Optimize stirring speed to enhance heat transfer without causing excessive shear. |
| Catalyst Recovery and Reuse Problems | Catalyst Leaching (for heterogeneous catalysts): Loss of active sites. | - Select a robust catalyst support.- Optimize reaction conditions to minimize catalyst degradation. |
| Difficult Separation (for enzymatic catalysts): Emulsion formation or fine particle size. | - Use immobilized enzymes to facilitate separation.- Consider filtration or centrifugation for recovery.[8] |
Purification Scale-Up Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Inefficient Liquid-Liquid Extraction | Emulsion Formation: Vigorous mixing can lead to stable emulsions, hindering phase separation. | - Optimize mixing intensity and duration.- Consider using a gentler mixing method, such as a baffled reactor.- Add a small amount of a suitable demulsifier.[9] |
| Poor Phase Separation: Similar densities of the two phases. | - Allow for sufficient settling time.- Centrifugation can be used to accelerate phase separation.[10] | |
| Crystallization Problems | Formation of Small or Irregular Crystals: Rapid cooling or high supersaturation. | - Control the cooling rate to allow for larger crystal growth.- Use seeding to control nucleation and crystal size.[11] |
| Inconsistent Crystal Form (Polymorphism): Different crystal structures with varying properties. | - Strictly control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent polymorph formation.[12][13] | |
| Low Purity of Crystals: Impurities trapped within the crystal lattice. | - Ensure the crude this compound is sufficiently pure before crystallization.- Consider a multi-stage crystallization process. | |
| Fractional Distillation Difficulties | Poor Separation of Components: Insufficient column efficiency. | - Use a fractionating column with a higher number of theoretical plates.[14]- Optimize the reflux ratio to enhance separation. |
| Thermal Degradation: High distillation temperatures can degrade this compound. | - Perform distillation under vacuum to lower the boiling point. |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Lauric Acid:Glycerol) | Yield (%) | Purity (%) | Reference |
| Esterification | p-TSA (2.5%) | 130 | 6 | 1:1 | 60.34 | 100 | [2] |
| Esterification | p-TSA (5%) | 130 | 6 | 1:1 | 43.54 | 100 | [2] |
| Esterification | H₂SO₄ (5%) | 130 | 6 | 1:1 | 31.05 | 91 | [2] |
| Enzymatic Esterification | Lipozyme IM-20 (3%) | 55 | 6 | 1:1 | 45.5 (this compound fraction) | - | [3] |
| Enzymatic Glycerolysis | Lipozyme RM IM (10%) | 40 | 24 | 1:4 (Oil:Glycerol) | 31.64 (monoglyceride content) | - | [1] |
| Enzymatic Transesterification | Lipozyme 435 (6%) | 50 | 1.5 | 1:6 (Methyl Laurate:Glycerol) | 80.8 | - | [15] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Esterification
Objective: To synthesize this compound from lauric acid and glycerol using an immobilized lipase catalyst.
Materials:
-
Lauric acid
-
Glycerol
-
Immobilized lipase (e.g., Novozym 435 or Lipozyme IM-20)
-
tert-Butanol (optional, as solvent)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel with temperature control and magnetic stirring
Procedure:
-
Add lauric acid and glycerol to the reaction vessel in a 1:1 molar ratio.[3] For a solvent-based system, dissolve the reactants in tert-butanol.
-
Add the immobilized lipase, typically 3-10% by weight of the total reactants.[1][3]
-
If not using continuous water removal, add activated molecular sieves to the mixture.
-
Heat the reaction mixture to the optimal temperature for the chosen enzyme (e.g., 55°C for Lipozyme IM-20).[3]
-
Stir the mixture at a constant rate (e.g., 200-600 rpm) for the desired reaction time (typically 6-24 hours).[1]
-
Monitor the reaction progress by taking samples periodically and analyzing for this compound content using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and reused.
-
Proceed with the purification of the crude this compound.
Protocol 2: Purification of this compound by Liquid-Liquid Extraction
Objective: To purify crude this compound by removing non-polar impurities.
Materials:
-
Crude this compound mixture
-
Ethyl acetate
-
Hydroalcoholic solution (e.g., 80:20 ethanol:water)[2]
-
n-Hexane[2]
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add the hydroalcoholic solution (80:20 ethanol:water) to the separatory funnel. The volume of the hydroalcoholic solution should be about 10 times the volume of the crude product solution.[2]
-
Shake the funnel vigorously and allow the layers to separate. This compound will preferentially partition into the hydroalcoholic phase.
-
Drain the lower hydroalcoholic layer.
-
Wash the hydroalcoholic layer with n-hexane to remove any remaining non-polar impurities like dilaurin and trilaurin. Repeat the washing step 2-3 times.[2]
-
Collect the purified hydroalcoholic phase containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Antimicrobial Mechanism of this compound
This compound exerts its antimicrobial effects primarily by disrupting the cell membrane of pathogens, particularly enveloped viruses and gram-positive bacteria.[16][17] This leads to increased membrane permeability and eventual cell lysis.
This compound Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Purification [chem.rochester.edu]
- 5. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Manipulating crystal growth and polymorphism by confinement in nanoscale crystallization chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.biu.ac.il [cris.biu.ac.il]
- 14. byjus.com [byjus.com]
- 15. BIOCATALYSIS – SOLVING SCALE-UP ISSUES WITH BIOCATALYSED REACTIONS [rsc.org]
- 16. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myfoodresearch.com [myfoodresearch.com]
Technical Support Center: Optimizing Monolaurin Dosage for Effective In Vitro Antiviral Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with monolaurin in in vitro antiviral studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in antiviral research?
A1: this compound, a monoglyceride derived from lauric acid, is a compound found naturally in coconut oil and human breast milk. It has garnered interest in antiviral research due to its demonstrated ability to disrupt the lipid envelopes of various viruses, thereby inhibiting their ability to infect host cells.[1][2][3] Its primary mechanism of action is the disintegration of the viral membrane.[1][3][4]
Q2: Against which types of viruses is this compound most effective?
A2: this compound is primarily effective against enveloped viruses.[1][3][4] In vitro studies have shown its activity against a range of viruses including Herpes Simplex Virus (HSV), Influenza virus, Human Immunodeficiency Virus (HIV), Cytomegalovirus (CMV), and Seneca Valley Virus (SVV).[1][4][5][6]
Q3: What is the general mechanism of this compound's antiviral action?
A3: this compound is thought to exert its antiviral effects through several mechanisms:
-
Disruption of the viral envelope: It integrates into the lipid bilayer of the viral envelope, leading to its destabilization and eventual breakdown.[1][3][4]
-
Inhibition of viral maturation: It can interfere with the late stages of the viral replication cycle, preventing the assembly and release of new viral particles.[1][3]
-
Interference with signal transduction: this compound may disrupt signaling pathways within the host cell that are necessary for viral replication.
Q4: Is this compound cytotoxic to host cells?
A4: this compound has been reported to have low cytotoxicity to host cells at effective antiviral concentrations in some studies. However, as with any experimental compound, it is crucial to determine the cytotoxic concentration 50% (CC50) for each cell line used in your experiments to establish a therapeutic window. One study noted that this compound at concentrations of 25 or 50 µM showed toxicity to keratinocytes and fibroblasts.[7]
Troubleshooting Guide
Q1: I'm having trouble dissolving this compound for my in vitro assays. What is the recommended procedure?
A1: this compound has low water solubility.[8] The recommended method for preparing a stock solution is to dissolve it in dimethyl sulfoxide (DMSO).[4] From this stock, you can make further dilutions in your cell culture medium. It is important to keep the final concentration of DMSO in your assay as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: I am observing precipitation in my culture wells after adding the this compound solution. How can I prevent this?
A2: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium or if the DMSO concentration is too low to maintain its solubility. To address this, you can try the following:
-
Optimize your stock solution concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the desired final concentration in the well, thus keeping the final DMSO concentration optimal.
-
Serial dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make the serial dilutions in DMSO before adding them to the culture medium.[10]
-
Gentle mixing and pre-warming: Ensure the culture medium is at 37°C before adding the this compound solution. Mix gently by swirling the plate.
Q3: My cytotoxicity assay results (e.g., MTT assay) are inconsistent or show unexpected results. Could the this compound be interfering with the assay?
A3: It is possible for compounds to interfere with colorimetric assays like the MTT assay. For example, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To troubleshoot this:
-
Run a cell-free control: Include wells with this compound in the culture medium but without cells to see if the compound itself reacts with the assay reagent.
-
Use an alternative cytotoxicity assay: Consider using a different assay that relies on a different principle, such as the lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a resazurin-based assay.
-
Visual inspection: Always examine the cells under a microscope before adding the cytotoxicity reagent to visually assess cell health and look for signs of precipitation or other artifacts.
Q4: The plaques in my plaque reduction assay are not well-defined or are inconsistent. How can I optimize this?
A4: Several factors can affect the quality of plaques in a plaque reduction assay:
-
Cell monolayer confluency: Ensure your cell monolayer is 100% confluent and healthy at the time of infection. Gaps in the monolayer can be mistaken for plaques.
-
Overlay concentration: The concentration of the semi-solid overlay (e.g., agarose or methylcellulose) is critical. If it's too high, it can be toxic to the cells; if it's too low, the virus may spread too diffusely.
-
Incubation time: The incubation time required for plaque formation varies depending on the virus and cell line. Optimize the incubation period to allow for clear plaque development without overgrowth of the surrounding cells.
-
Staining: Ensure proper staining and destaining to get good contrast between the plaques and the viable cell monolayer.
Quantitative Data on this compound's In Vitro Antiviral Activity
The following table summarizes available data on the effective concentrations of this compound against various viruses. It is important to note that direct comparisons between studies can be challenging due to variations in cell lines, viral strains, and experimental protocols. Researchers are encouraged to determine the optimal dosage for their specific experimental setup.
| Virus | Cell Line | Assay Type | Effective Concentration | Cytotoxicity (CC50) | Reference |
| Enveloped Viruses (14 types) | Various | Virucidal Assay | >99.9% reduction at 1% this compound for 1 hour | Not Reported | [6][11] |
| Seneca Valley Virus (SVV) | BHK-21 | CPE Reduction | Up to 80% inhibition | >100 µg/mL | [4][5] |
| SARS-CoV-2 | Not Specified | Virucidal Assay | 99.99% efficacy with 0.2% w/w this compound formulation | Not Reported | [12] |
| Influenza A (H1N1) | Not Specified | Virucidal Assay | >99.99% efficacy with this compound-containing formulation | Low cytotoxicity reported | [13] |
Note: The lack of standardized reporting for EC50 (half-maximal effective concentration) and CC50 values in many published studies makes a comprehensive comparative table challenging. The data presented here is based on the available information.
Experimental Protocols
Cytotoxicity Assay (CCK-8 Method)
This protocol is adapted from a study on Seneca Valley Virus and provides a framework for determining the cytotoxicity of this compound.[4]
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Appropriate host cell line (e.g., Vero, BHK-21)
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with your host cells at a density that will result in a confluent monolayer after 24-36 hours of incubation.
-
Preparation of this compound Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
From the stock solution, prepare a working solution of 100 µg/mL in complete cell culture medium.
-
Perform serial two-fold dilutions of the working solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL, etc.).
-
-
Treatment:
-
Remove the old medium from the cell monolayers.
-
Add 100 µL of each this compound dilution to the respective wells.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a cell control (medium only).
-
-
Incubation: Incubate the plate for the duration of your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation: Calculate the cell viability as a percentage of the cell control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
This is a general protocol for a plaque reduction assay that can be adapted for use with this compound.
Materials:
-
This compound stock solution in DMSO
-
6-well or 12-well cell culture plates
-
Confluent monolayers of a suitable host cell line
-
Virus stock with a known titer
-
Serum-free culture medium
-
Overlay medium (e.g., 1% methylcellulose or 0.8% agarose in 2x medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Virus-Monolaurin Incubation: Mix equal volumes of each 2x this compound dilution with the diluted virus. Also, prepare a virus control (virus mixed with medium containing DMSO) and a cell control (medium only). Incubate these mixtures for 1 hour at 37°C.
-
Infection:
-
Wash the confluent cell monolayers with serum-free medium.
-
Inoculate the cells with 200-400 µL of the virus-monolaurin mixtures.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
-
Overlay:
-
Aspirate the inoculum from the wells.
-
Gently add 2-3 mL of the overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaques to form (this will vary depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of this compound on the production of new infectious virus particles.[3][14]
Materials:
-
This compound stock solution in DMSO
-
24-well or 48-well cell culture plates
-
Confluent monolayers of a suitable host cell line
-
Virus stock
-
Complete cell culture medium
Procedure:
-
Infection:
-
Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
-
Treatment: Add complete medium containing different concentrations of this compound (and a DMSO vehicle control) to the infected cells.
-
Incubation: Incubate the plates at 37°C for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus:
-
After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virus.
-
Collect the supernatant from each well.
-
-
Titration of Progeny Virus:
-
Perform serial 10-fold dilutions of the harvested supernatants.
-
Determine the viral titer of each sample using a standard plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
-
Calculation: Calculate the reduction in viral yield (in log10 PFU/mL or TCID50/mL) for each this compound concentration compared to the vehicle control.
Visualizations
Signaling Pathways and Workflows
Caption: Antiviral mechanisms of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. protocols.io [protocols.io]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro and in vivo antiviral activity of this compound against Seneca Valley virus [frontiersin.org]
- 6. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Development of Local Antiviral Formulations with Potent Virucidal Activity Against SARS-CoV-2 and Influenza Viruses [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Troubleshooting Monolaurin Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, the effective formulation of monolaurin in aqueous solutions is critical for experimental success. This guide provides practical troubleshooting advice and frequently asked questions to address common challenges with this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in water?
A1: this compound, a monoglyceride of lauric acid, is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) glycerol head and an oil-loving (lipophilic) fatty acid tail.[1] Its long carbon tail gives it low water solubility, making it challenging to prepare homogenous aqueous solutions. It is practically insoluble in water at room temperature.[2][3]
Q2: What is the typical appearance of a this compound solution that is not fully dissolved?
A2: Improperly dissolved this compound in an aqueous solution can appear as a cloudy or milky suspension, or you may observe solid white to off-white particles settled at the bottom or floating on the surface of the liquid.
Q3: Can I heat the aqueous solution to dissolve this compound?
A3: Yes, gentle heating can significantly improve the solubility of this compound. Heating the solution to a range of 35°C to 60°C can aid in dissolution.[4] However, it is crucial to monitor the temperature to avoid degradation of this compound or other components in your experimental system.
Q4: Will autoclaving my this compound solution affect its integrity?
A4: While this compound is relatively stable, high temperatures and pressures during autoclaving could potentially lead to hydrolysis, breaking it down into lauric acid and glycerol. It is advisable to prepare this compound solutions using sterile-filtered components under aseptic conditions if sterility is required.
Q5: My this compound precipitates out of solution after cooling. How can I prevent this?
A5: Precipitation upon cooling is a common issue due to this compound's lower solubility at cooler temperatures. To mitigate this, you can:
-
Prepare the solution fresh before each experiment.
-
Maintain the solution at a slightly elevated temperature (e.g., in a water bath) during your experiment, if permissible by your protocol.
-
Incorporate a co-solvent or a solubilizing agent (surfactant) into your formulation to enhance stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter while preparing this compound solutions for your research.
Issue 1: this compound fails to dissolve completely, forming a suspension.
| Possible Cause | Suggested Solution | Detailed Protocol |
| Low Solubility in Water | Use a co-solvent such as ethanol or DMSO. | Protocol 1: Co-Solvent Method (Ethanol-Water) 1. Prepare a stock solution of this compound in 100% ethanol (e.g., 100 mg/mL).2. For your working solution, dilute the stock solution in your aqueous buffer. An ethanol-water ratio of 80:20 has been used in some studies.[5][6]3. Add the this compound stock solution dropwise to the vigorously stirring aqueous buffer to prevent localized precipitation. |
| Insufficient Energy to Break Crystal Lattice | Apply gentle heating and agitation. | Protocol 2: Heating and Agitation 1. Add the this compound powder to your aqueous solution.2. While stirring continuously, gently heat the solution in a water bath to 40-50°C.[4]3. Continue stirring until the this compound is completely dissolved. Allow the solution to cool to the desired experimental temperature while monitoring for any signs of precipitation. |
Issue 2: this compound precipitates out of solution over time or upon storage.
| Possible Cause | Suggested Solution | Detailed Protocol |
| Supersaturation and Instability | Incorporate a biocompatible surfactant to create a more stable emulsion or microemulsion. | Protocol 3: Surfactant Solubilization (Sucrose Monolaurate) 1. Prepare an aqueous solution of sucrose monolaurate (e.g., 0.1 to 100 µg/mL).[4]2. Add the this compound to the sucrose monolaurate solution.3. Stir the mixture, with gentle heating if necessary, until the this compound is fully dissolved. This method has been shown to create a transparent and stable aqueous solution.[4] |
| Changes in pH or Ionic Strength of the Buffer | Optimize the buffer composition. | Troubleshooting Steps: 1. Evaluate the pH of your final solution. This compound's stability can be pH-dependent.2. Assess the salt concentration of your buffer. High salt concentrations can sometimes lead to "salting out" of less soluble compounds.3. If precipitation occurs after adding other reagents, consider the order of addition. It may be beneficial to add the this compound solution last to the final mixture. |
Quantitative Data Summary
The following table summarizes key quantitative data for preparing this compound solutions.
| Parameter | Value | Notes | Reference |
| Melting Point | 63 °C | This compound is a solid at room temperature. | [7] |
| Solubility in Water | Practically insoluble | [2] | |
| Solubility in Organic Solvents | Soluble in methanol and chloroform (50 mg/ml). | [3] | |
| Effective Heating Range for Dissolution | 35 - 60 °C | Temperatures above 60°C may risk degradation. | [4] |
| Sucrose Monolaurate as a Solubilizer | 0.1 - 100 µg/mL | Can significantly increase the aqueous solubility of this compound. | [4] |
| Co-solvent (Ethanol:Water) | 80:20 (v/v) | Used for extraction and purification, indicating good solubility. | [5][6] |
| Stock Solution in DMSO | 10 mg/mL | A common method for preparing this compound for in vitro assays. | [8] |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Preparing an Aqueous this compound Solution
The following diagram illustrates a logical workflow for troubleshooting this compound insolubility.
This compound's Influence on Inflammatory Signaling Pathways
This compound is known to modulate host immune responses, in part by influencing key inflammatory signaling pathways. Its primary antimicrobial action involves the disruption of the lipid bilayer of enveloped viruses and bacteria.[1] Beyond this, this compound can impact intracellular signaling cascades. For instance, it has been shown to affect T-cell proliferation and can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][10] This suggests an interaction with pathways like the NF-κB and Toll-like receptor (TLR) signaling pathways.[2]
The diagram below illustrates a simplified model of how this compound may interfere with a generalized inflammatory signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. How this compound Supports Skin and Immune Health — this compound and More [monolaurinandmore.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
Interpretation of variable Minimum Inhibitory Concentration (MIC) results for monolaurin
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting variable Minimum Inhibitory Concentration (MIC) results for monolaurin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this compound MIC testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its antimicrobial effect?
This compound, also known as glycerol monolaurate (GML), is a monoester of lauric acid and glycerol.[1] It is a naturally occurring compound found in coconut oil and human breast milk.[2] Its antimicrobial activity stems from its ability to disrupt the lipid bilayer of the cell membranes of microorganisms, leading to cell lysis and death.[1][2][3] This mechanism is particularly effective against lipid-enveloped viruses and Gram-positive bacteria.[1][4][5] this compound can also interfere with bacterial signal transduction and biofilm formation.[1][2][3]
Q2: Why am I observing significant variability in my this compound MIC results?
Variable MIC results for this compound can arise from several factors related to its physicochemical properties and the specific experimental conditions. Key factors include:
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Solubility and Dispersion: this compound is a lipid, and its poor solubility in aqueous culture media can lead to inconsistent concentrations and bioavailability.
-
Media Composition: The presence of lipids, proteins, or starches in the growth medium can interfere with this compound's activity.[6][7]
-
pH of the Medium: The antimicrobial efficacy of this compound can be pH-dependent. For instance, its MIC against Listeria monocytogenes is lower at a more acidic pH.[8]
-
Inoculum Preparation: The growth phase and density of the microbial inoculum can significantly impact susceptibility.
-
Biofilm Formation: The ability of the test organism to form biofilms can affect its susceptibility to this compound.[2][3]
Q3: Is this compound more effective against Gram-positive or Gram-negative bacteria?
This compound is generally more effective against Gram-positive bacteria.[1] The outer membrane of Gram-negative bacteria, which contains lipopolysaccharide, can act as a barrier, reducing the penetration of this compound to the inner cell membrane.[6]
Q4: Can this compound be used in combination with other antimicrobials?
Yes, studies have shown that this compound can act synergistically with some antibiotics, such as β-lactams, against resistant strains like MRSA.[9][10] It has also shown synergistic effects with nisin and sodium dehydroacetate.[6][7]
Troubleshooting Guide for Variable MIC Results
This guide addresses common issues encountered during this compound MIC testing and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells/tubes | - Poor solubility/dispersion of this compound.- Inaccurate pipetting. | - Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and ensure it is well-mixed before diluting in the broth medium.- Use a vortex or sonication to aid in the dispersion of this compound in the final medium.- Calibrate pipettes and use proper pipetting techniques. |
| Inconsistent MIC values across different experiments | - Variation in media batches.- Differences in inoculum preparation.- Fluctuation in incubation conditions (temperature, time). | - Use the same batch of culture medium for a set of comparative experiments.- Standardize the inoculum preparation by using a spectrophotometer to adjust the cell density (e.g., to a 0.5 McFarland standard).[11]- Ensure consistent incubation temperature and duration as per standardized protocols (e.g., CLSI guidelines).[11][12] |
| Higher than expected MIC values | - Presence of interfering substances in the medium (e.g., fats, starches).[6][7]- High inoculum density.- Degradation of this compound. | - Consider using a defined minimal medium if possible.- If using a complex medium, be aware of its composition and its potential to interfere with this compound.- Strictly adhere to the standardized inoculum size.- Prepare fresh this compound stock solutions for each experiment. |
| No inhibition of growth at any concentration | - The test organism is resistant to this compound.- Inactive this compound.- Experimental error (e.g., no this compound added). | - Verify the identity and expected susceptibility of the test organism.- Test the this compound against a known susceptible quality control strain.- Include positive and negative controls in your assay to validate the experimental setup.[11] |
Quantitative Data Summary
The following table summarizes published MIC values of this compound against various microorganisms. Note that these values can vary depending on the specific strain and the experimental conditions used.
| Microorganism | Type | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 12.5 - 2000 | [6][9][10][13] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 250 - 2000 | [10][13] |
| Listeria monocytogenes | Gram-positive | 3 - 10 | [8] |
| Bacillus subtilis | Gram-positive | 30 | [6][7] |
| Escherichia coli | Gram-negative | 25 - >4000 | [6][14][15] |
| Candida albicans | Fungus | 125 | [6] |
| Borrelia burgdorferi | Spirochete | 75 - 150 | [16] |
Experimental Protocols
A detailed methodology for determining the MIC of this compound using the broth microdilution method is provided below. This protocol is based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay for this compound
1. Preparation of this compound Stock Solution:
-
Due to its poor water solubility, prepare a stock solution of this compound in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO). A common stock concentration is 10 mg/mL.
-
Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1%).
2. Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.[17]
-
The final volume in each well should be 100 µL.
-
Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).[11]
3. Inoculum Preparation:
-
From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.[11]
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[11]
-
Growth can be assessed visually or by using a spectrophotometric plate reader.
Visualizations
Experimental Workflow for this compound MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship for Troubleshooting Variable MIC Results
Caption: Troubleshooting logic for addressing variable this compound MIC results.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. This compound: Why Supplement with this Natural Antimicrobial? | Wellness Hub [ws.iherb.co]
- 3. This compound – Impressive Antimicrobial and More | Designs for Health [casi.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Properties of Lauric Acid and this compound in Virgin Coconut Oil: A Review | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Interactions of this compound with Commonly Used Antimicrobials and Food Components [agris.fao.org]
- 8. Effect of pH on the Minimum Inhibitory Concentration of this compound Against Listeria monocytogenes 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. idexx.com [idexx.com]
- 13. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent monolaurin degradation during experimental procedures
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of monolaurin during experimental procedures. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and efficacy of this compound in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Frequently Asked Questions
Q1: What are the primary factors that cause this compound degradation?
This compound, a monoglyceride ester, is susceptible to hydrolysis, which breaks it down into lauric acid and glycerol[1]. The primary factors that accelerate this degradation are:
-
pH: this compound's stability and antimicrobial efficacy are highly influenced by pH. Acidic conditions (e.g., pH 5.0) can enhance its bactericidal effects but may also contribute to hydrolysis over time[2]. It is generally stable across a wide pH range, but specific formulation details can alter this[1].
-
Temperature: Elevated temperatures can increase the rate of chemical degradation[1]. While lethal effects against microbes like Listeria monocytogenes increase with temperature, so does the potential for hydrolysis[2].
-
Enzymatic Activity: The most significant cause of rapid degradation in biological experiments is the presence of esterase or lipase enzymes[3]. These enzymes, which are common in cell cultures, serum, and bacterial lysates, actively hydrolyze the ester bond of this compound[3]. Staphylococcus aureus, for example, produces at least four distinct enzymes that can hydrolyze glycerol monolaurate (GML)[3].
Q2: My this compound solution is cloudy or has precipitated. How can I fix this?
This is a common issue due to this compound's limited solubility in water[1][4][5]. It is soluble in organic solvents, fats, and oils[1]. To work with this compound in aqueous buffers or cell culture media, a stock solution should first be prepared in a suitable organic solvent like DMSO or ethanol[6]. This stock can then be added to the aqueous medium, but it may still precipitate. Creating a stable emulsion is often necessary for uniform delivery.
Q3: I am observing lower-than-expected antimicrobial activity. What are the potential causes?
Lower activity can stem from several issues. Use the following diagnostic workflow to troubleshoot the problem.
Diagram: Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for diagnosing low this compound activity.
Q4: How does this compound degrade, and can I detect the byproducts?
This compound degrades via hydrolysis of its ester bond, yielding lauric acid and glycerol[1][3]. This reaction can be catalyzed by acids, bases, or enzymes like lipases and esterases. You can detect and quantify both this compound and its related glycerides (dilaurin, trilaurin) using High-Performance Liquid Chromatography (HPLC), often with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector[7][8].
Diagram: this compound Hydrolysis Pathway
Caption: Hydrolysis pathway of this compound into glycerol and lauric acid.
Data on this compound Stability
The antimicrobial effectiveness of this compound is highly dependent on experimental conditions. Quantitative data shows that its activity against Listeria monocytogenes is significantly influenced by both pH and temperature.
| Parameter | Condition | Effect on this compound Activity against L. monocytogenes | Citation |
| pH | pH 5.0 | Bactericidal effects observed. | [2] |
| pH 5.5 | Bactericidal effects not observed; bacteriostatic effects present. | [2] | |
| pH 7.0 | Bactericidal effects not observed; bacteriostatic effects present. | [2] | |
| Temperature | Increased Temperature (at constant pH) | Lethal (bactericidal) effects increase. | [2] |
| Decreased Temperature (at constant pH) | Growth-inhibiting (bacteriostatic) effects increase. | [2] | |
| Interaction | Decreasing pH | Bactericidal and bacteriostatic effects increase at a constant temperature. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution and Emulsion
Due to its low aqueous solubility, a two-step process is recommended to prepare this compound for use in most biological assays.
Materials:
-
This compound (powder/solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Sonicator (optional, but recommended)
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add sterile DMSO to dissolve the this compound. A common stock concentration is 10 mg/mL[6].
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Store this stock solution at -20°C for long-term storage or at 4°C for frequent use, protected from light[9].
-
-
Prepare the Working Emulsion:
-
Warm the stock solution and your final aqueous medium (e.g., PBS, cell culture broth) to room temperature or 37°C.
-
While vortexing the aqueous medium vigorously, add the this compound stock solution dropwise to achieve the desired final concentration. Note: The final DMSO concentration should be kept low (typically <1%) to avoid solvent toxicity in your assay.
-
Continue vortexing for 1-2 minutes to form a fine emulsion. For a more stable and uniform microemulsion, sonicate the mixture for 5-10 minutes[10].
-
Use the freshly prepared emulsion immediately to prevent precipitation or changes in particle size.
-
Protocol 2: Quantification of this compound by HPLC-ELSD
This protocol allows for the quantification of this compound to assess its concentration and degradation over time. This method is adapted from published procedures for analyzing glycerides in oil matrices[7][8].
Materials and Equipment:
-
HPLC system with gradient pump
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Mobile Phase A: Acetonitrile with 0.01% (v/v) acetic acid
-
Mobile Phase B: Acetone
-
Sample solvent: Isopropanol or Methanol
Methodology:
-
Standard Preparation:
-
Sample Preparation:
-
Extract the this compound from your experimental sample. For liquid samples, a liquid-liquid extraction with a solvent like hexane/diethyl ether may be necessary. For simpler matrices, dilute the sample directly in the mobile phase or isopropanol.
-
Filter the final sample through a 0.2 or 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
Data Analysis:
-
Construct a calibration curve from the standards by plotting the logarithm of peak area against the logarithm of concentration.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
Diagram: Workflow for Broth Microdilution MIC Assay
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Influence of Temperature, pH, and Glycerol Monolaurate on Growth and Survival of Listeria monocytogenes 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Equivalence of Lauric Acid and Glycerol Monolaurate as Inhibitors of Signal Transduction in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 27215-38-9: this compound | CymitQuimica [cymitquimica.com]
- 5. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 6. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bioavailability of monolaurin for in vivo animal studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with monolaurin in in vivo animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the bioavailability of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo this compound experiments in a question-and-answer format.
Issue 1: Low or Inconsistent this compound Plasma Concentrations
-
Question: We are administering a simple aqueous suspension of this compound to rats via oral gavage, but the plasma concentrations are very low and variable between animals. What could be the cause, and how can we improve this?
-
Answer: The low and inconsistent plasma concentrations of this compound are likely due to its poor water solubility and low stability in an aqueous environment.[1] this compound is a lipophilic compound, which limits its dissolution in the gastrointestinal tract, a critical step for absorption. To enhance its bioavailability, consider formulating this compound into a lipid-based delivery system.
Recommended Solutions:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract.[2][3] This increases the surface area for absorption and can significantly improve the oral bioavailability of lipophilic drugs.[2]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that can encapsulate this compound.[4] This protects the this compound from degradation and can enhance its absorption through the intestinal wall.[1][4]
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes, which provide a large surface area for drug absorption and can improve the oral bioavailability of poorly soluble compounds.[5][6]
-
Issue 2: Difficulty in Administering this compound Formulation
-
Question: Our this compound formulation is viscous and difficult to administer accurately via oral gavage. Are there any tips for easier administration?
-
Answer: The viscosity of the formulation can indeed pose a challenge for accurate dosing.
Recommended Solutions:
-
Optimize Formulation Viscosity: If preparing a suspension, ensure the particle size is minimized and consider using a suspending agent that provides a suitable viscosity for oral gavage. For lipid-based formulations like SEDDS, the viscosity can often be managed by the choice of excipients.
-
Proper Gavage Technique: Ensure you are using the correct gavage needle size for the animal. Warming the formulation slightly (if it doesn't affect its stability) can help reduce viscosity. Administer the formulation slowly to prevent regurgitation.
-
Alternative Administration Method: For chronic studies, consider incorporating the this compound formulation into a palatable jelly or paste that the animals will voluntarily consume.[7][8] This can reduce the stress associated with repeated gavage.
-
Issue 3: Animal Stress and Complications During Oral Gavage
-
Question: We are observing signs of stress in our mice during oral gavage, and in some cases, aspiration has occurred. How can we minimize these complications?
-
Answer: Minimizing stress and ensuring the welfare of the animals is crucial for the success and ethical conduct of your study.
Recommended Solutions:
-
Proper Training and Handling: Ensure that all personnel performing oral gavage are thoroughly trained and proficient in the technique. Gentle handling and acclimatization of the animals to the procedure can significantly reduce stress.
-
Correct Gavage Technique: Use a flexible plastic gavage needle instead of a rigid metal one to reduce the risk of esophageal injury. Measure the correct insertion length for each animal to avoid perforation of the stomach or esophagus. Insert the needle along the roof of the mouth to encourage swallowing and ensure it passes into the esophagus, not the trachea. If you feel any resistance, stop and reposition.
-
Sucrose Pre-coating: A study has shown that pre-coating the gavage needle with sucrose can reduce the stress associated with the procedure in mice.
-
Frequently Asked Questions (FAQs)
Formulation and Bioavailability
-
What is the main challenge in achieving good bioavailability of this compound? The primary challenge is this compound's low solubility and stability in aqueous environments, which limits its dissolution and subsequent absorption in the gastrointestinal tract.[1]
-
Why are lipid-based formulations recommended for this compound? As a lipophilic compound, this compound is more readily dissolved in oils and lipids. Lipid-based formulations, such as SEDDS and SLNs, can present this compound to the intestinal wall in a solubilized form, which is crucial for absorption.[2][4] These formulations can also protect this compound from degradation in the harsh environment of the GI tract.
-
Are there any commercially available excipients suitable for creating this compound nanoformulations? Yes, several GRAS (Generally Recognized as Safe) excipients are available. For SEDDS, common choices include medium-chain triglycerides (like Capryol™ 90), surfactants (like Kolliphor® EL or Tween® 80), and co-surfactants (like Transcutol® HP). For SLNs, lipids such as glyceryl monostearate or stearic acid, and surfactants like poloxamer 188 are often used.[4]
Animal Studies and Dosing
-
What is the recommended method for oral administration of this compound in rodents? For precise dosing in acute studies, oral gavage is the standard method. For chronic studies, voluntary consumption of a medicated palatable food or jelly can be a less stressful alternative.[7][8][9]
-
How can I improve the palatability of this compound in animal feed? this compound itself is reported to improve the palatability of feed.[4] However, if you are using high concentrations, you might consider incorporating it into a more palatable formulation, such as a SEDDS, which can be mixed with a small amount of feed or administered in a jelly.
-
What are the key parameters to measure in a pharmacokinetic study of this compound? The key pharmacokinetic parameters to determine the bioavailability of this compound are:
-
Cmax: The maximum (or peak) serum concentration that a drug achieves.
-
Tmax: The time at which the Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to a drug over time. A higher Cmax and AUC generally indicate better bioavailability.[10]
-
Data Presentation: Comparative Bioavailability of this compound Formulations
The following table presents hypothetical, yet representative, pharmacokinetic data illustrating the potential enhancement in this compound bioavailability when formulated as a Self-Emulsifying Drug Delivery System (SEDDS) or Solid Lipid Nanoparticles (SLNs) compared to a simple aqueous suspension. This data is based on typical improvements observed for other lipophilic drugs when formulated using these technologies.[11][12]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 100 | 150 ± 35 | 2.0 | 600 ± 150 | 100 (Reference) |
| SEDDS | 100 | 750 ± 120 | 1.0 | 3300 ± 450 | 550 |
| SLNs | 100 | 600 ± 100 | 1.5 | 2700 ± 380 | 450 |
Note: This data is for illustrative purposes and is not derived from a specific head-to-head in vivo study of this compound formulations.
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for encapsulating lipophilic compounds in SLNs.[4][13]
Materials:
-
This compound
-
Glyceryl monostearate (or a similar solid lipid)
-
Poloxamer 188 (or another suitable surfactant)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Weigh the required amounts of this compound and glyceryl monostearate. Heat them together at approximately 70-80°C (above the melting point of the lipid) until a clear, uniform lipid melt is obtained.
-
Aqueous Phase Preparation: Dissolve the Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the hot emulsion to ultrasonication (using a probe sonicator) for 10-15 minutes to reduce the droplet size.
-
Cooling and Solidification: Transfer the resulting nanoemulsion to an ice bath and continue stirring until it cools down to room temperature. The lipid droplets will solidify, forming the SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
2. In Vivo Bioavailability Study in Rats
This protocol outlines a typical design for a pharmacokinetic study in rats to compare different this compound formulations.[8][14]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Study Design:
-
Divide the rats into groups (e.g., Group 1: Aqueous Suspension; Group 2: SEDDS; Group 3: SLNs). A minimum of 5-6 animals per group is recommended.
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the respective this compound formulation to each rat via oral gavage at a predetermined dose.
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect the blood in heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Quantification of this compound in Rat Plasma by LC-MS/MS
This is a general protocol for the analysis of a small molecule like this compound in a biological matrix.[7][15]
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Workflow for a comparative in vivo bioavailability study of this compound formulations.
Preparation process for this compound-loaded Solid Lipid Nanoparticles (SLNs).
Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery system and the applications in herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 5. Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models and Experimental Protocols to Study Alloantibody‐Mediated Transplant Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Solid lipid nanoparticles for increased oral bioavailability of acalabrutinib in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of monolaurin delivery systems for targeted antimicrobial activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of monolaurin delivery systems for targeted antimicrobial activity.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, characterization, and evaluation of this compound delivery systems.
Formulation & Encapsulation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Encapsulation Efficiency (EE%) | - Poor affinity of this compound for the lipid core: this compound may have higher solubility in the external aqueous phase. - Rapid solidification of the lipid matrix: This can lead to drug expulsion. - Inappropriate surfactant/lipid ratio: An improper ratio can lead to inefficient emulsification and drug loading.[1] - High stirring speed or sonication energy: Excessive energy can cause drug leakage. | - Optimize the lipid composition: Use lipids with higher affinity for this compound. The type and concentration of the lipid are key factors in determining entrapment efficiency.[1][2] - Control the solidification rate: Optimize the temperature and duration of the formulation process. - Adjust the surfactant-to-lipid ratio: Systematically vary the concentration of the surfactant to find the optimal ratio for this compound encapsulation. - Modify the stirring speed or sonication parameters: Gradually decrease the energy input to find a balance between particle size reduction and drug retention. |
| Inconsistent Particle Size & High Polydispersity Index (PDI) | - Inadequate homogenization/sonication: Insufficient energy input can result in a wide particle size distribution. - Aggregation of nanoparticles: This can be due to insufficient surface stabilization. - Ostwald ripening: Smaller particles dissolving and redepositing onto larger ones.[3] | - Optimize homogenization/sonication parameters: Increase the duration or power of homogenization/sonication. For nanoemulsions, multiple homogenization cycles can decrease droplet size.[4] - Select appropriate surfactants/stabilizers: Use a sufficient concentration of a suitable surfactant to provide steric or electrostatic stabilization. - Incorporate a hydrophobic oil: This can help to prevent Ostwald ripening in nanoemulsions.[3] |
| Phase Separation or Creaming in Nanoemulsions | - Thermodynamic instability: The formulation is not at its lowest free energy state. - Incorrect surfactant blend (HLB value): The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal for the oil phase. | - Perform thermodynamic stability studies: Subject the nanoemulsion to heating-cooling cycles and centrifugation to assess its stability.[4][5] - Screen different surfactants and co-surfactants: Systematically test various combinations to achieve the required HLB for a stable oil-in-water nanoemulsion. |
| Drug Precipitation or Crystallization | - Supersaturation of this compound: The concentration of this compound exceeds its solubility in the lipid matrix. - Lipid polymorphism: Changes in the crystal structure of the lipid matrix upon cooling can expel the drug. | - Determine the solubility of this compound in the chosen lipid(s): Ensure the drug loading does not exceed the solubility limit. - Use a mixture of lipids: Combining different lipids can create a less ordered, amorphous matrix that can accommodate more drug. |
Characterization Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inaccurate Particle Size Measurement by Dynamic Light Scattering (DLS) | - Presence of air bubbles: Bubbles can cause large, erroneous peaks in the size distribution.[6] - Sample is too concentrated or too dilute: This can lead to multiple scattering or poor signal-to-noise ratio. - High Polydispersity Index (PDI > 0.4): DLS is not ideal for highly polydisperse samples.[2] | - Degas the sample: Use a gentle vacuum or let the sample sit to allow bubbles to dissipate.[6] - Optimize sample concentration: Perform serial dilutions to find the optimal concentration for your instrument. - Use complementary techniques: For polydisperse samples, consider techniques like Nanoparticle Tracking Analysis (NTA) or electron microscopy (SEM/TEM).[7] |
| Unreliable Zeta Potential Readings | - High ionic strength of the buffer: This can compress the electrical double layer, leading to a zeta potential value close to zero. - Contamination of the sample or measurement cell. | - Dilute the sample in a low ionic strength buffer or deionized water for measurement. - Thoroughly clean the measurement cell between samples. |
| Difficulty in Quantifying Encapsulated this compound | - Incomplete separation of free drug from the delivery system. - Degradation of this compound during the extraction process. | - Use a reliable separation technique: Centrifugation, column chromatography, or dialysis can be used to separate the delivery system from the unencapsulated this compound. - Develop a validated extraction and quantification method: Use a suitable organic solvent to extract this compound and quantify it using a validated HPLC method. |
Stability & In Vitro/In Vivo Performance Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Physical Stability During Storage (Aggregation, Fusion) | - Insufficient surface charge or steric hindrance. - Lipid hydrolysis or oxidation. [8] - Storage at inappropriate temperatures. | - Optimize the surface chemistry: Incorporate charged lipids or PEGylated lipids to enhance stability.[9] - Protect from light and oxygen: Store samples in amber vials and consider adding antioxidants. - Determine the optimal storage temperature: Liposomal formulations are often stored at 2-8°C to minimize lipid degradation.[7] |
| Low Antimicrobial Activity in a Biofilm Model | - Poor penetration of the delivery system into the biofilm matrix. - Premature release of this compound before reaching the target. - Inactivation of this compound by biofilm components. | - Modify the surface of the delivery system: Cationic lipids may enhance interaction with the negatively charged biofilm matrix. - Design for sustained release: Use lipids with higher phase transition temperatures to slow down this compound release.[10] - Incorporate permeation enhancers: Consider co-encapsulating enzymes that can degrade biofilm matrix components. |
| Inconsistent Results in In Vivo Studies | - Rapid clearance of the delivery system by the reticuloendothelial system (RES). - Toxicity associated with the delivery system components. - Poor correlation between in vitro and in vivo results. | - PEGylate the surface of the delivery system: This can increase circulation time.[9] - Perform thorough toxicity studies: Evaluate the cytotoxicity of the blank delivery system on relevant cell lines. - Develop more predictive in vitro models: Use co-culture systems or 3D tissue models to better mimic the in vivo environment. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the lipid-to-surfactant ratio when formulating this compound nanoemulsions?
A1: A common starting point is a 4:1 to 2:1 ratio of the oil phase (including the lipid and this compound) to the surfactant/co-surfactant mixture (Smix). However, the optimal ratio is highly dependent on the specific components used and should be determined experimentally by constructing a pseudo-ternary phase diagram.
Q2: How can I determine the encapsulation efficiency of this compound in my delivery system?
A2: A common method involves separating the unencapsulated this compound from the delivery system (e.g., by ultracentrifugation). The amount of this compound in the supernatant (free drug) and/or in the pellet (encapsulated drug) is then quantified using a validated analytical technique like High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is calculated as:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Q3: My DLS results show a high PDI. What does this mean and what should I do?
A3: A high Polydispersity Index (PDI), generally above 0.4, indicates that your sample has a broad particle size distribution and is not uniform.[2] This could be due to aggregation or the presence of multiple particle populations. It is advisable to optimize your formulation and processing parameters (e.g., homogenization time, energy input) to achieve a more uniform size distribution. For characterization, consider using complementary techniques like Nanoparticle Tracking Analysis (NTA) or electron microscopy for a more accurate representation of your sample.
Q4: What are the key stability-indicating parameters I should monitor for my this compound liposome formulation?
A4: Key stability parameters for liposomal formulations include particle size, PDI, zeta potential, encapsulation efficiency, and drug leakage over time.[3][11] These should be monitored at different time points and storage conditions (e.g., 4°C, 25°C) to determine the shelf-life of your formulation. Visual inspection for signs of aggregation or precipitation is also important.
Q5: Are there any challenges associated with scaling up the production of this compound-loaded lipid nanoparticles?
A5: Yes, scaling up from a lab batch to industrial production presents several challenges. These include maintaining batch-to-batch consistency in particle size and encapsulation efficiency, potential for particle aggregation, and ensuring the removal of any residual organic solvents.[12][13] Techniques like microfluidics are being explored to achieve better control and reproducibility during scale-up.[13]
Section 3: Data Presentation
Table 1: Antimicrobial Efficacy of this compound against Planktonic Bacteria
| Organism | Delivery System | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Free this compound | 12.5 - 2000 | [14][15][16] |
| Escherichia coli | Free this compound | 25 | [14] |
| Bacillus subtilis | Free this compound | 30 | [14] |
| Aggregatibacter actinomycetemcomitans | Free this compound | 25-50 | [6] |
Table 2: Efficacy of this compound Against Bacterial Biofilms
| Organism | Delivery System | Biofilm Inhibition/Eradication Metric | Concentration (μg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | Free this compound | IC50 (Inhibition) | 203.6 | [17] |
| Methicillin-Resistant S. aureus (MRSA) | Free this compound | IC50 (Eradication) | 379.3 | [17] |
| Staphylococcus epidermidis | Free this compound | BIC50 (Inhibition) | 26.669 | [18] |
| Staphylococcus epidermidis | Free this compound | BEC50 (Eradication) | 322.504 | [18] |
Section 4: Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth for S. aureus). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth directly in the 96-well plate to achieve the desired concentration range (e.g., 2000 µg/mL to 15.6 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol: Quantification of this compound Encapsulation Efficiency by HPLC
-
Separate Free this compound: Centrifuge the this compound-loaded nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Quantify Free this compound: Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
Quantify Total this compound: Take a known volume of the original (uncentrifuged) nanoparticle suspension and disrupt the nanoparticles to release the encapsulated this compound. This can be done by adding a suitable organic solvent (e.g., methanol or isopropanol) and vortexing.
-
Analyze Total this compound: Analyze the this compound concentration in the disrupted suspension using the same HPLC method.
-
Calculate Encapsulation Efficiency:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
Section 5: Visualizations
Caption: Experimental workflow for developing and testing this compound delivery systems.
References
- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical stability of liposomes: implications for their physical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Comprehensive analysis of liposome formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability characterization for pharmaceutical liposome product development with focus on regulatory considerations: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsat.org [ijsat.org]
- 13. microfluidics-mpt.com [microfluidics-mpt.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Making pretty diagrams with GraphViz [steveliles.github.io]
- 18. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
Validation & Comparative
Comparative analysis of monolaurin vs. lauric acid antimicrobial activity.
An objective comparison of the antimicrobial efficacies of monolaurin and its precursor, lauric acid, reveals significant differences in their potency and spectrum of activity. This guide synthesizes experimental data to provide a clear analysis for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity: A Quantitative Overview
This compound, the monoglyceride ester of lauric acid, consistently demonstrates superior antimicrobial activity compared to free lauric acid.[1] This enhanced efficacy is evident across a range of pathogens, including bacteria and fungi, where this compound often exhibits lower Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).
Antibacterial Activity
Studies show that this compound is particularly effective against Gram-positive bacteria.[1][2] While lauric acid also possesses antibacterial properties, higher concentrations are generally required to achieve the same inhibitory effect.
Table 1: Comparative Antibacterial Activity (MIC/MBC)
| Microorganism | Compound | Concentration (Unit) | Method | Source(s) |
| Staphylococcus aureus | This compound | 0.1 mg/mL | MBC | [3] |
| Staphylococcus aureus | This compound | 128 µg/mL | MIC | [1] |
| Staphylococcus aureus | Lauric Acid | 3.2 mg/mL | MBC | [3] |
| Staphylococcus aureus | Lauric Acid | 156 µg/mL | MIC | [4] |
| Staphylococcus aureus | Lauric Acid | 250 mg/mL | MIC & MBC | [5] |
| Staphylococcus epidermidis | This compound | 31.25 mg/L | MIC | [5] |
| Streptococcus pyogenes | This compound | 31.25 mg/L | MIC | [5] |
| Listeria monocytogenes | This compound | 62.5 mg/L | MIC | [5] |
| Listeria monocytogenes | Lauric Acid | >4.5 mg/mL | MIC | [5] |
| Bacillus cereus | This compound | 125 mg/L | MIC | [5] |
| Propionibacterium acnes | Lauric Acid | 20 mg/mL | MIC | [5] |
| Propionibacterium acnes | Lauric Acid | 80 mg/mL | MBC | [5] |
Antifungal and Antiviral Activity
Both compounds exhibit activity against various fungi and enveloped viruses.[5][6] this compound's action against fungi like Candida albicans and lipid-coated viruses such as Herpes simplex and influenza has been well-documented.[7][8] Lauric acid also possesses these properties, but this compound is considered the more biologically active form.[1][9]
Table 2: Comparative Antifungal & Antiviral Activity
| Microorganism | Compound | Concentration (Unit) | Activity Type | Source(s) |
| Candida albicans | This compound | 62.5-125 µM | MIC | [10] |
| Candida albicans | This compound | 125-250 µM | MFC | [10] |
| Candida albicans | Lauric Acid | 10 mg/mL | Effective Concentration | [11] |
| Enveloped Viruses (e.g., HIV-1, Measles, Herpes) | This compound | 40 µg/mL (for HIV-1) | Virucidal | [1][8] |
| Enveloped Viruses | Lauric Acid | Not specified | Virucidal | [12][13] |
Mechanisms of Antimicrobial Action
The primary antimicrobial mechanism for both this compound and lauric acid involves the disruption of the pathogen's lipid-rich cell membrane.[5][9] However, this compound's ester structure enhances its ability to integrate into and destabilize these membranes.
-
Membrane Disruption : Both molecules can insert themselves into the phospholipid bilayer of bacterial and viral membranes. This integration disrupts membrane integrity, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[2][3][4] this compound is more effective at this process.[1]
-
Inhibition of Signal Transduction : this compound has been shown to interfere with bacterial signal transduction pathways. In Staphylococcus aureus, it can inhibit the production of various exoproteins, including toxins and virulence factors, by blocking signal pathways essential for their synthesis.[1][14]
-
Antiviral Mechanisms : Against enveloped viruses, this compound and lauric acid act by:
Experimental Protocols
The data cited in this guide are primarily derived from standard antimicrobial susceptibility testing methods, namely the broth microdilution method to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Broth Microdilution for MIC and MBC Determination
This protocol outlines the general steps for determining the MIC and MBC of an antimicrobial agent against a specific bacterium.[15][16][17][18]
-
Preparation of Antimicrobial Agent : A stock solution of this compound or lauric acid is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate. This creates a gradient of decreasing antimicrobial concentrations.
-
Inoculum Preparation : The test microorganism is cultured overnight and then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[17]
-
Inoculation and Incubation : Each well of the microtiter plate (containing the diluted antimicrobial) is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no antimicrobial) and a negative control (broth with no bacteria). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[17][18]
-
MIC Determination : After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[17]
-
MBC Determination : To determine the MBC, a small aliquot is taken from the wells that show no visible growth (i.e., at and above the MIC). This aliquot is plated onto an agar medium that does not contain the antimicrobial agent. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial count, indicating cell death rather than just growth inhibition.[17]
Visualizations: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining MIC and MBC.
Caption: General mechanism of membrane disruption.
Caption: this compound's inhibition of signal transduction.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity of virgin coconut oil, lauric acid or this compound in combination with lactic acid against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Properties of Lauric Acid and this compound in Virgin Coconut Oil: A Review | Scilit [scilit.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. This compound: Benefits, uses, forms, and side effects [medicalnewstoday.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential Therapeutic Effects of Virgin Coconut Oil on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. dodychiro.com [dodychiro.com]
- 15. 2.4. Determination of Minimum Inhibition Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the effect of monolaurin on the gene expression of virulence factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monolaurin's effectiveness in modulating the gene expression of key virulence factors in pathogenic bacteria. The information presented is based on available experimental data and is intended to inform research and development efforts in the pursuit of novel antimicrobial strategies.
Executive Summary
This compound, a monoglyceride derived from lauric acid, has demonstrated significant potential in reducing the expression of virulence factors in several clinically relevant bacteria, most notably Staphylococcus aureus. Its primary mechanism of action is believed to be the disruption of bacterial cell membranes and interference with signal transduction pathways that regulate virulence. This guide summarizes the quantitative effects of this compound on specific virulence genes, details the experimental protocols used to ascertain these effects, and provides a comparative perspective on its performance against other alternatives.
Quantitative Data on Virulence Factor Gene Expression
The following tables summarize the observed effects of this compound on the gene expression of virulence factors in Staphylococcus aureus. Data for other pathogens like Listeria monocytogenes and Streptococcus pyogenes is currently limited and presents an area for future research.
Table 1: Effect of this compound on blaZ Gene Expression in Staphylococcus aureus
| Concentration of this compound | Fold Decrease in blaZ Expression | Reference |
| 250 µg/ml | 37.15 - 47.15 | [1] |
| 500 µg/ml | 71.48 - 88.09 | [1] |
Table 2: Effect of this compound on icaD Gene Expression in Methicillin-Resistant Staphylococcus aureus (MRSA)
| Concentration of this compound | Observation | Reference |
| 250 µg/ml | Remarkable reduction in expression | |
| 500 µg/ml | Remarkable reduction in expression |
Experimental Protocols
A generalized protocol for assessing the effect of this compound on bacterial virulence gene expression using Reverse Transcription Quantitative Real-Time PCR (RT-qPCR) is outlined below. This is a composite methodology based on standard practices in the field.
1. Bacterial Culture and this compound Treatment:
-
Bacterial Strains: Use relevant strains of bacteria (e.g., S. aureus ATCC strains or clinical isolates).
-
Culture Conditions: Grow bacteria in appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
This compound Treatment: Introduce this compound at desired concentrations (e.g., sub-inhibitory concentrations like 250 µg/ml and 500 µg/ml) to the bacterial cultures. An untreated culture serves as the control.
-
Incubation: Incubate the treated and control cultures for a specific period (e.g., 4-24 hours) at 37°C.
2. RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Lyse the bacterial cells using a suitable method (e.g., enzymatic lysis with lysozyme followed by mechanical disruption).
-
Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
3. Reverse Transcription and Quantitative PCR (RT-qPCR):
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix (e.g., SYBR Green-based), the synthesized cDNA as a template, and primers specific to the target virulence genes (e.g., blaZ, icaD, agrA, hly, speB) and a reference gene (e.g., 16S rRNA) for normalization.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene in the treated samples relative to the untreated control.
Signaling Pathways and Mechanisms of Action
This compound is thought to exert its anti-virulence effects by interfering with key signaling pathways that control the expression of virulence factors.
In Staphylococcus aureus , the Accessory Gene Regulator (agr) quorum-sensing system is a primary target. This system regulates the expression of a large number of virulence factors in response to bacterial population density. This compound is hypothesized to interfere with this signaling cascade, leading to the downregulation of toxins and other virulence-associated proteins.
Figure 1: Hypothesized interference of this compound with the S. aureus Agr quorum-sensing system.
In Listeria monocytogenes , the central regulator of virulence is PrfA . The activity of PrfA is essential for the expression of key virulence factors like listeriolysin O (hly) and ActA (actA). While direct evidence for this compound is pending, its precursor, lauric acid, has been shown to inhibit PrfA activity.
Figure 2: Postulated effect of this compound on the L. monocytogenes PrfA virulence regulator.
In Streptococcus pyogenes , the CovR/S two-component system is a critical regulator of virulence, controlling the expression of factors such as the hyaluronic acid capsule (hasA) and streptococcal pyrogenic exotoxin B (speB). The effect of this compound on this system is an important area for future investigation.
Figure 3: The CovR/S system in S. pyogenes as a potential, yet unconfirmed, target for this compound.
Comparison with Alternatives
While research directly comparing the effect of this compound on virulence gene expression with other compounds is limited, some studies have compared its bactericidal and bacteriostatic activities.
-
Oregano Oil: In vitro studies have shown that oregano oil and this compound have comparable bactericidal effects against S. aureus. A combination of both has been shown to be synergistic. However, a direct comparison of their impact on virulence gene expression is not yet available.
-
Lactic Acid: The combination of this compound with lactic acid has been shown to have a synergistic bactericidal effect against S. aureus.
-
Conventional Antibiotics: this compound has been shown to have a synergistic effect with β-lactam antibiotics, reducing the minimum inhibitory concentration (MIC) of these drugs against S. aureus.[1]
Conclusion and Future Directions
This compound demonstrates clear potential as an agent for mitigating bacterial virulence, particularly in S. aureus, by downregulating the expression of key virulence factors. Its ability to act synergistically with conventional antibiotics further enhances its therapeutic promise.
However, there are notable gaps in the current body of research. Further studies are required to:
-
Elucidate the precise molecular mechanisms by which this compound interferes with bacterial signal transduction pathways.
-
Generate quantitative data on the effect of this compound on a wider range of virulence genes in S. aureus and other important pathogens like Listeria monocytogenes and Streptococcus pyogenes.
-
Conduct direct comparative studies of this compound and other natural compounds on virulence factor gene expression.
Addressing these research questions will be crucial for the development of this compound as a novel therapeutic or adjunctive agent in the fight against bacterial infections.
References
Monolaurin and Antibacterial Agents: A Comparative Guide on Synergism and Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of monolaurin's interactions with common antibacterial agents, focusing on synergistic effects and the current understanding of cross-resistance. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of its mechanism of action.
Executive Summary
This compound, a monoester of lauric acid, has demonstrated significant broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[1][2][3][4][5] This direct, physical mode of action is believed to be a key reason for the low probability of bacteria developing resistance to this compound.[1]
Current research has not provided direct evidence of cross-resistance between this compound and common antibacterial agents. Studies involving serial passage of bacteria in the presence of this compound to induce resistance and subsequent testing against other antibiotics are lacking in the reviewed literature. However, a significant body of evidence points towards a synergistic relationship between this compound and several classes of antibiotics, most notably β-lactams. This synergy often results in a significant reduction in the minimum inhibitory concentration (MIC) of the conventional antibiotic required to inhibit bacterial growth, suggesting that this compound could serve as a valuable adjunct in antibiotic therapy to combat resistant strains.[6][7][8]
Data Presentation: Synergistic Activity of this compound with Antibacterial Agents
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with various antibiotics against pathogenic bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Effects of this compound with β-Lactam Antibiotics against Staphylococcus aureus
| Antibiotic | Bacterial Strain(s) | This compound Concentration (µg/mL) | Fold Reduction in Antibiotic MIC | FICI Range | Reference |
| Ampicillin | Methicillin-resistant S. aureus (MRSA) | 250 | 4–32 | Not explicitly stated, but synergy reported | [6] |
| Amoxicillin | Methicillin-resistant S. aureus (MRSA) | 250 | 4–128 | Not explicitly stated, but synergy reported | [6] |
| Piperacillin | Methicillin-resistant S. aureus (MRSA) | 250 | 2–32 | Not explicitly stated, but synergy reported | [6] |
| β-Lactams (general) | Methicillin-resistant S. aureus (MRSA) | Not specified | Not specified | 0.0039 to 0.25 | [9][10] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
| Bacterium | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 500 - 1000 | [6] |
| Staphylococcus aureus (MRSA) | 250 - 2000 | [6] |
| Escherichia coli | 25 | [11] |
| Bacillus subtilis | 30 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and conventional antibiotics is determined using the agar dilution method as described in several studies.[6][9][10]
-
Bacterial Strains and Inoculum Preparation: Clinical isolates of the target bacteria (e.g., S. aureus) are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 1 x 10^7 colony-forming units (CFU)/mL.
-
Agar Plate Preparation: A series of Mueller-Hinton agar plates are prepared containing twofold serial dilutions of this compound or the antibiotic to be tested.
-
Inoculation: A small volume of the standardized bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[6][7]
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of antibiotic A are prepared. Along the y-axis, serial twofold dilutions of antibiotic B (in this case, this compound) are prepared. This creates a grid of wells containing various combinations of the two agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The turbidity in each well is measured to determine bacterial growth. The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
FICI Calculation: The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent or combination over time.[6][7]
-
Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Exposure: The bacterial suspension is exposed to the antimicrobial agent(s) at specific concentrations (e.g., 1x MIC, 2x MIC, or synergistic concentrations determined by the checkerboard assay). A growth control without any antimicrobial is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mandatory Visualization
Mechanism of Action of this compound
The primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane. This is a physical process rather than an interaction with a specific signaling pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound's antibacterial action on the cell membrane.
Experimental Workflow for Synergy Testing
The following diagram outlines the typical workflow for investigating the synergistic effects of this compound and an antibiotic.
Caption: Workflow for determining the synergistic activity of this compound and antibiotics.
Conclusion
The available scientific literature strongly supports the synergistic interaction of this compound with common antibacterial agents, particularly β-lactams, against resistant bacterial strains like MRSA. This suggests a promising role for this compound as an adjunct therapy to enhance the efficacy of existing antibiotics and potentially overcome resistance. However, there is a notable gap in the research concerning the potential for cross-resistance. While the membrane-disrupting mechanism of this compound makes the development of resistance unlikely, dedicated studies, such as serial passage experiments, are required to provide definitive evidence. Future research should focus on these areas to fully elucidate the therapeutic potential of this compound in the fight against antibiotic resistance.
References
- 1. dovepress.com [dovepress.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome [frontiersin.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Interactions of this compound with Commonly Used Antimicrobials and Food Components [agris.fao.org]
Monolaurin's In Vitro Antimicrobial Efficacy Validated in Animal Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monolaurin, a monoglyceride derived from lauric acid found in coconut oil, has demonstrated broad-spectrum antimicrobial activity in numerous in vitro studies. Its ability to disrupt the lipid membranes of pathogens makes it a promising candidate for a novel antimicrobial agent. This guide provides a comparative analysis of key in vivo animal studies that have sought to validate these in vitro findings, offering crucial data for researchers in the field of infectious disease and drug development.
Antifungal Efficacy: Candida albicans Oral Infection in Mice
This study validated the in vitro fungicidal activity of this compound against Candida albicans biofilms in a murine model of oral candidiasis.
Experimental Protocol
A study by Seleem et al. (2018) investigated the in vivo antifungal activity of this compound against C. albicans biofilms. An oral fungal infection was established in immunosuppressed Balb/c mice using a bioluminescently engineered strain of C. albicans. The efficacy of this compound was compared against a vehicle control and the standard antifungal drug, nystatin. Mice were treated topically in the oral cavity twice daily for five days. The progression of the infection was monitored using an in vivo imaging system (IVIS) to measure total photon flux, and the fungal burden was also determined by ex vivo microbiological analysis of the excised tongues.
Quantitative Data Summary
| Treatment Group | Outcome Measure | Result vs. Vehicle Control | p-value |
| This compound | Total Photon Flux (Days 4 & 5) | Significant Decrease | <0.05 |
| Colony Forming Units (CFU)/g of tongue tissue | Significant Decrease | <0.05 | |
| Nystatin | Total Photon Flux (Days 4 & 5) | Significant Decrease | <0.05 |
Table 1: Efficacy of this compound against C. albicans in vivo.
Signaling Pathway: Modulation of Pro-Inflammatory Cytokines
In vitro co-culture models from related studies have shown that this compound can modulate the host's pro-inflammatory response to C. albicans infection by down-regulating key cytokines.
Antiviral Efficacy: Seneca Valley Virus (SVV) in Piglets
This section details the in vivo validation of this compound's antiviral properties against the non-enveloped Seneca Valley Virus in a piglet model.
Experimental Protocol
In a study by Su et al. (2023), the antiviral activity of this compound against Seneca Valley Virus (SVV) was evaluated in piglets. The study involved a control group, a virus-infected model group, and three this compound treatment groups receiving low, medium, and high doses of this compound. Following SVV infection, piglets were monitored for clinical symptoms, and viral load in feces and blood was quantified. The study also assessed the impact of this compound on inflammatory cytokine levels.
Quantitative Data Summary
| Treatment Group | Outcome Measure | Result vs. SVV Model Group |
| This compound (Dose-dependent) | Clinical Manifestations | Reduced |
| Viral Load (Feces & Blood) | Reduced | |
| IL-1β, IL-10, TNF-α Levels | Significantly Decreased (High Dose) | |
| IFN-γ Level | Significantly Increased (High Dose) |
Table 2: Efficacy of this compound against SVV in vivo.
Signaling Pathway: Modulation of Cytokine Response
This compound demonstrated a significant immunomodulatory effect in SVV-infected piglets, characterized by a reduction in pro-inflammatory cytokines and an enhancement of the antiviral cytokine, IFN-γ.
Antiviral Efficacy: Porcine Epidemic Diarrhea Virus (PEDV) in Piglets
This study provides evidence for this compound's protective effects against the enveloped Porcine Epidemic Diarrhea Virus, a significant pathogen in swine.
Experimental Protocol
A study by Zhang et al. (2022) used a 2x2 factorial design to assess the impact of this compound on PEDV infection in piglets. The four treatment groups were: Control, this compound only (ML), PEDV infection only, and this compound plus PEDV infection (ML+PEDV). Piglets in the this compound groups received 100 mg/kg body weight daily for 7 days prior to PEDV infection. The study evaluated the effects on diarrhea score, intestinal viral load, and serum cytokine levels.
Quantitative Data Summary
| Treatment Group | Outcome Measure | Result vs. PEDV Group |
| ML+PEDV | Diarrhea Score | Significantly Decreased |
| Intestinal Viral Load | Significantly Decreased | |
| Serum IL-6 Level | Decreased | |
| Serum IL-8 Level | Decreased |
Table 3: Efficacy of this compound against PEDV in vivo.
Signaling Pathway: Regulation of the Interferon Pathway
Proteomic analysis revealed that this compound confers protection against PEDV by regulating interferon-related pathways. This compound helps restore homeostasis by modulating the expression of interferon-stimulated genes (ISGs).
Conclusion
The presented in vivo studies provide compelling evidence that this compound's in vitro antimicrobial activity translates to significant efficacy in animal models of fungal and viral infections. In a murine model of oral candidiasis, this compound demonstrated antifungal effects comparable to the standard drug nystatin. In piglet models of both non-enveloped (SVV) and enveloped (PEDV) viral infections, this compound alleviated clinical symptoms and reduced viral loads.
Mechanistically, this compound's efficacy appears to be multi-faceted, involving not only direct antimicrobial action but also modulation of the host's immune response. Specifically, this compound has been shown to down-regulate pro-inflammatory cytokines and regulate the interferon signaling pathway, contributing to a reduction in inflammation and enhanced viral clearance.
These findings underscore the potential of this compound as a therapeutic agent for various infectious diseases. Further research, including pharmacokinetic and toxicological studies, is warranted to advance this compound towards clinical applications in both veterinary and human medicine.
Assessing the Synergistic Antimicrobial Activity of Monolaurin with Essential Oils: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising avenue is the combination of natural compounds to achieve synergistic effects, potentially lowering required doses and mitigating the development of resistance. This guide provides a comparative analysis of the synergistic antimicrobial activity of monolaurin, a monoglyceride derived from lauric acid, with various essential oils. The information is compiled from recent in vitro and in vivo studies to support further research and development in this area.
Synergistic Antimicrobial Effects: A Data-Driven Overview
Combining this compound with certain essential oils has demonstrated significant synergistic or additive effects against a range of pathogenic microorganisms. This synergy often results in a lower concentration of each agent required to inhibit or kill the microbe compared to their individual applications.
Activity Against Bacteria
Studies have shown that combinations of this compound and essential oils are effective against both Gram-positive and Gram-negative bacteria. Origanum oil, in particular, has been a frequent subject of study. In vitro tests on Staphylococcus aureus showed that while origanum oil and this compound were individually bactericidal at 0.25 mg/mL, a combination of both was equally effective at a concentration of 0.125 mg/mL for each component[1]. This indicates a potentiation of their antimicrobial action. Similar effects have been noted against other bacteria like Helicobacter pylori, which is extremely sensitive to this compound[2][3].
The combination of this compound with other essential oils has also proven effective. Against Listeria monocytogenes, combinations with tarragon, pennyroyal, and spearmint essential oils showed an additive effect[4].
Table 1: Synergistic Antibacterial Activity of this compound and Essential Oils
| Microorganism | This compound (MIC) | Essential Oil (Agent) | Essential Oil (MIC) | Combination (MIC) | FIC Index | Effect | Reference |
| Staphylococcus aureus (ATCC #14154, #14775) | 0.25 mg/mL | Origanum Oil | 0.25 mg/mL | 0.125 mg/mL (each) | Not Reported | Synergistic/Additive | [1] |
| Listeria monocytogenes | Not Reported | Tarragon EO | Not Reported | Not Reported | 0.66 | Additive | [4] |
| Listeria monocytogenes | Not Reported | Pennyroyal EO | Not Reported | Not Reported | >0.66 | Additive | [4] |
| Listeria monocytogenes | Not Reported | Spearmint EO | 0.2% (v/v) | Not Reported | >0.66 | Additive | [4] |
Note: The Fractional Inhibitory Concentration (FIC) Index is a measure of the interaction between antimicrobial agents. Generally, an FIC index of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to < 4.0 indicates indifference, and ≥ 4.0 indicates antagonism.
Activity Against Fungi
While research is more extensive on bacteria, this compound has demonstrated potential antifungal properties. Laboratory studies show it can disrupt the lipid membranes of fungi such as Candida albicans[5]. Essential oils like clove, eucalyptus, and lavender have also shown antifungal capabilities[6]. The synergistic potential of combining these agents against fungal pathogens is a promising but less explored area of research that warrants further investigation.
Experimental Protocols
The assessment of synergistic antimicrobial activity relies on standardized laboratory methods. The following protocols are central to generating the data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measurement for assessing antimicrobial efficacy.
Method: Broth Microdilution Assay
-
Preparation: A two-fold serial dilution of the test substance (this compound or essential oil) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 10^5 CFU/mL).
-
Controls: Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the agent in which no visible growth (turbidity) is observed.
Synergy Testing: The Checkerboard Assay
The checkerboard method is employed to evaluate the interaction between two antimicrobial agents. It systematically tests a range of concentrations of both agents to identify synergistic, additive, indifferent, or antagonistic effects.
Methodology:
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Agent A (e.g., this compound) are made along the x-axis, and serial dilutions of Agent B (e.g., an essential oil) are made along the y-axis. This creates a matrix of wells containing various concentration combinations of the two agents.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension and incubated as described for the MIC assay.
-
Data Collection: The MIC of each agent alone and the MIC of each agent in combination with the other are determined.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC Index is calculated to quantify the interaction.
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FIC Index (FICI) = FIC of Agent A + FIC of Agent B
-
The interaction is then classified based on the resulting FICI value as described in the note under Table 1.
Proposed Mechanisms of Synergistic Action
The primary mechanism by which this compound and essential oils exert their antimicrobial effects is through the disruption of the microbial cell envelope.[7] Both types of molecules contain lipophilic components that can intercalate into the lipid bilayer of the cell membrane.
-
Membrane Permeabilization: Essential oil components, particularly phenols like carvacrol and thymol found in oregano oil, can destabilize the phospholipid bilayer, increasing its permeability.[3]
-
Disruption of Cell Integrity: this compound is believed to solubilize the lipids and phospholipids in the envelope of pathogens, leading to the disintegration of the membrane.[5][7]
-
Synergistic Effect: When used in combination, the essential oil may first compromise the membrane, facilitating the entry and disruptive action of this compound. This dual-pronged attack can lead to a loss of cellular contents, disruption of critical metabolic processes like energy production, and ultimately, cell death. This proposed mechanism explains why a lower concentration of each compound is needed to achieve a bactericidal or fungicidal effect.
References
- 1. Effects of Essential Oils and this compound on Staphylococcus aureus: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentrations of herbal essential oils and this compound for gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. journal.wildernessathlete.com [journal.wildernessathlete.com]
Unveiling the Metabolic Aftermath: A Comparative Analysis of Monolaurin-Treated vs. Untreated Bacteria
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of antimicrobial agents is paramount. This guide provides a comparative metabolomic analysis of bacteria treated with monolaurin versus untreated controls, offering insights into the metabolic disruption caused by this potent antimicrobial compound derived from lauric acid.
This compound, a monoglyceride of lauric acid found in coconut oil and human breast milk, has long been recognized for its broad-spectrum antimicrobial properties. While its primary mode of action is understood to be the disruption of the bacterial cell membrane, the subsequent cascade of metabolic events within the bacterial cell is a critical area of investigation for elucidating its full antimicrobial effect and potential therapeutic applications. This guide synthesizes available experimental data to present a clear comparison of the metabolic profiles of this compound-treated and untreated bacteria.
Quantitative Metabolomic Data Summary
The following table summarizes the key quantitative changes in metabolites observed in bacteria upon treatment with this compound. The data presented here is based on a study by de Oliveira et al. (2018), which utilized a co-culture model of Aggregatibacter actinomycetemcomitans and human oral cells. While this provides valuable insights, it is important to note that the metabolic changes may be influenced by the presence of host cells.
| Metabolite | Change in this compound-Treated Bacteria | Putative Implication |
| Glycerol | Increased | Potential indicator of cell membrane lipid degradation. |
| Pyruvic Acid | Increased | Suggests alterations in central carbon metabolism, possibly a bottleneck in energy production pathways. |
| 2-Deoxytetronic Acid | Decreased | May indicate disruption of pathways related to nucleotide or amino acid metabolism. |
| 4-Aminobutyric Acid (GABA) | Decreased | Could suggest interference with neurotransmitter-like signaling or stress response pathways in bacteria. |
| Pinitol | Decreased | A cyclitol that can act as an osmolyte; its decrease may suggest changes in osmotic stress response. |
| Glyceric Acid | Decreased | A potential intermediate in various metabolic pathways; its reduction could signify broad metabolic disruption. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results and for designing future studies. The following protocols are generalized from standard bacterial metabolomics workflows and should be adapted based on the specific bacterial species and experimental goals.
Bacterial Culture and this compound Treatment
-
Bacterial Strain: Staphylococcus aureus (or other relevant bacterium) is grown in a suitable liquid medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and diluted to the desired final concentration in the culture medium. A vehicle control (medium with the solvent) should be run in parallel.
-
Treatment: The bacterial culture is divided into two groups: one treated with this compound at its minimum inhibitory concentration (MIC) or a sub-MIC, and an untreated control group. Both groups are incubated under the same conditions for a specified period.
Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity instantaneously, bacterial cells are rapidly harvested and quenched using a cold solvent, typically a methanol-water mixture pre-chilled to -40°C or lower. This step is critical to preserve the in-vivo metabolic state.
-
Extraction: Intracellular metabolites are extracted from the quenched cell pellets using a solvent system, often a mixture of methanol, chloroform, and water, to separate polar and non-polar metabolites. The extraction is typically performed at low temperatures with vigorous vortexing or sonication to ensure efficient cell lysis and metabolite recovery.
-
Sample Preparation: The extracted metabolite solutions are then dried under vacuum and reconstituted in a suitable solvent for analysis by mass spectrometry (LC-MS or GC-MS).
Metabolomic Analysis (LC-MS/GC-MS)
-
Instrumentation: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is used for the separation and detection of metabolites.
-
Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: The raw data is processed using specialized software for peak picking, alignment, and normalization. Statistical analysis (e.g., t-tests, volcano plots) is then performed to identify metabolites that are significantly different between the this compound-treated and untreated groups. Metabolite identification is achieved by comparing the mass-to-charge ratio (m/z) and retention times to known standards or by searching against metabolic databases.
Visualizing the Experimental Workflow and Metabolic Impact
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the currently understood impact of this compound on bacterial metabolism.
Conclusion and Future Directions
The available metabolomic data, though limited, strongly suggests that this compound's antimicrobial activity extends beyond simple membrane disruption, causing significant perturbations in central carbon metabolism, amino acid pathways, and stress response mechanisms. The increase in glycerol and pyruvic acid, coupled with the decrease in other key metabolites, paints a picture of a systemic metabolic collapse within the bacterial cell.
Further research employing untargeted metabolomics on pure bacterial cultures, particularly on clinically relevant strains like Staphylococcus aureus, is crucial to build a more comprehensive and precise understanding of this compound's metabolic impact. Such studies will be invaluable for the rational design of new antimicrobial strategies and for optimizing the use of this compound as a therapeutic agent. This guide serves as a foundational resource to be expanded upon as more quantitative data becomes available.
Safety Operating Guide
Proper Disposal of Monolaurin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of monolaurin in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and to minimize environmental impact, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. While this compound is generally not classified as a hazardous substance, some safety data sheets indicate it may cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Lab Coat: A standard lab coat or other protective clothing is recommended to avoid skin contact.[3][5]
Handling:
-
Use in a well-ventilated area to avoid inhaling dust or fumes.[5]
-
Minimize dust generation and accumulation.[5]
-
Wash hands thoroughly after handling.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
Step-by-Step this compound Disposal Procedures
The primary principle for the disposal of any chemical, including this compound, is to adhere to all local, state, and federal regulations.[5]
Waste Classification
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[5] However, this compound is generally not classified as hazardous waste.[1]
Routine Disposal of Unused this compound
For routine disposal of expired or unwanted this compound:
-
Containerize: Place the this compound in a suitable, clearly labeled, and tightly closed container.[6]
-
Consult Regulations: Refer to your institution's specific waste management policies and local regulations.
-
Transfer to Waste Facility: Dispose of the contents and container at an approved waste disposal plant or through a licensed chemical waste contractor.[5] Do not dispose of as unused product in regular trash unless explicitly permitted by local guidelines.[5]
Disposal of Contaminated Materials
For materials contaminated with this compound (e.g., paper towels, gloves, pipette tips):
-
Segregation: Collect all contaminated solid waste in a designated, robust plastic bag or container.
-
Labeling: Clearly label the container as "this compound Contaminated Waste."
-
Disposal: Dispose of the container according to your institution's chemical or laboratory waste procedures, which typically involves incineration or disposal in a secure landfill via a waste management service.
Accidental Spill Cleanup and Disposal
In the event of a spill, follow these steps to ensure safety and proper containment:
-
Ensure Ventilation: Make sure the area is well-ventilated.
-
Wear PPE: Don appropriate personal protective equipment (gloves, eye protection, lab coat).
-
Containment: Prevent the spill from spreading or entering drains, waterways, or soil.[5][6]
-
Cleanup:
-
Final Disposal: Label the container with the contents and dispose of it as chemical waste through your institution's environmental health and safety (EHS) office or designated waste management provider.[5]
Important: Do NOT empty this compound or its contaminated solutions into drains or sewers.[2][4][6]
Quantitative Data and Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Physical State | White to almost-white crystalline powder |
| Molecular Formula | C₁₅H₃₀O₄ |
| Molecular Weight | 274.40 g/mol |
| Melting Point | 63°C |
| Boiling Point | 186°C at 1 mmHg |
| Relative Density | 0.9764 g/cm³ |
| Solubility | Not soluble in water |
| Hazard Classification | Generally not classified as hazardous waste[1] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the literature beyond standard chemical waste procedures. The most relevant procedural information pertains to the cleanup of accidental spills, which is a critical aspect of disposal management.
Generalized Protocol for a Solid Chemical Spill (e.g., this compound)
-
Assess the Risk: Immediately alert personnel in the area. Evaluate the size of the spill and any immediate hazards (e.g., proximity to ignition sources, though this compound has no specified flash point).
-
Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.
-
Assemble Materials: Gather a chemical spill kit containing:
-
Appropriate PPE (gloves, safety goggles, lab coat).
-
Absorbent materials (e.g., inert absorbent pads or sand).
-
Scoop or dustpan and brush.
-
Designated, sealable waste container.
-
Hazardous waste labels.
-
-
Contain and Clean:
-
Gently sweep the solid this compound powder from the outside of the spill inward to minimize dust generation.
-
Place the swept material into the designated waste container.
-
Use a damp cloth or paper towel to wipe the area clean, ensuring all residue is removed. Place the cleaning materials into the waste container.
-
-
Package for Disposal:
-
Securely seal the waste container.
-
Label the container clearly with "this compound Waste" and any other information required by your institution's EHS department.
-
-
Decontaminate: Remove and dispose of contaminated PPE in the designated waste container. Wash hands and any affected skin areas thoroughly with soap and water.
-
Report: Report the incident and the disposal of the waste according to your laboratory's standard operating procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for this compound disposal decision-making.
References
Essential Safety and Operational Guide for Handling Monolaurin
This guide provides comprehensive safety and logistical procedures for laboratory professionals working with Monolaurin. Adherence to these protocols is crucial for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety. The level of protection may vary based on the specific laboratory procedures and the potential for dust generation.
| Equipment | Specification | Purpose | Citations |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To protect eyes from dust particles. | [1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene). | To prevent skin contact. | [1][2][4][5] |
| Body Protection | Long-sleeved laboratory coat or clothing. A chemical-resistant apron may also be used. | To protect skin from accidental spills. | [1][2] |
| Respiratory Protection | A NIOSH- or CEN-certified respirator with a dust filter (e.g., N95 or P1). | Required when handling procedures may generate dust. | [1][4][6] |
Safe Handling and Operational Protocol
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
2.1. Engineering Controls
-
Use local exhaust ventilation or a chemical fume hood when handling large quantities or if there is a potential for dust formation.[1][7]
2.2. Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by removing any unnecessary items and ensuring clean surfaces.
-
Dispensing : When weighing or transferring this compound powder, do so in a manner that minimizes dust generation.[1][2][6]
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling and before breaks.[1][3][6]
2.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area.[2][6]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[2][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
3.1. Spills
-
Evacuate : If the spill is large, evacuate personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further spread of the dust or powder. You can cover the spill with a plastic sheet to prevent it from becoming airborne.[1]
-
Clean-up : Carefully sweep or vacuum the spilled material. Avoid creating dust.[3][6] Place the collected material into a suitable, labeled container for disposal.[2][3]
3.2. Accidental Exposure
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Seek medical attention if irritation persists.
-
Skin Contact : Remove contaminated clothing. Wash the affected skin area with soap and plenty of water.[6][8]
-
Inhalation : Move the affected person to fresh air.[4][8] If breathing is difficult, seek medical attention.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[4][8] Seek medical advice.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste this compound
-
Collect waste this compound in a clearly labeled, sealed container.[2][6][8]
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[2][3][8]
4.2. Empty Containers
-
Empty containers may still contain residue.
-
If the container held what is classified as an acutely hazardous waste, it may require triple rinsing with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
-
For non-hazardous waste containers, remove or deface the label before disposal in regular trash.[9]
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. chemos.de [chemos.de]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. capotchem.com [capotchem.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
